2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
Description
Properties
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3/c9-6-4-12-13-8(6)7-2-1-5(10)3-11-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHAZRCYLHSAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Crystal Structure & Synthesis of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
The following technical guide provides an in-depth structural and synthetic analysis of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine . This molecule represents a critical pharmacophore in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., c-Met, ALK, and TGF-
While specific crystallographic data files (CIF) for this exact halogenated derivative are often proprietary to drug discovery campaigns, the structural chemistry is rigorously defined by the crystallographically solved parent scaffold, 2-(1H-pyrazol-3-yl)pyridine , and established halogen bonding principles.
Executive Summary & Structural Significance
The compound This compound is a biaryl system characterized by a pyridine ring linked at the C2 position to the C3 position of a pyrazole ring. It serves as a privileged scaffold in structure-based drug design due to its ability to mimic the adenine hinge-binding region of ATP in protein kinases.
-
Core Scaffold: 2-(1H-pyrazol-3-yl)pyridine (Biaryl).
-
Key Interaction: The molecule adopts a planar conformation locked by an intramolecular hydrogen bond, creating a "pseudo-ring" system that pre-organizes the molecule for binding.
-
Substituent Effects:
-
5-Fluoro (Pyridine): Modulates the basicity of the pyridine nitrogen (lowering pKa) and increases metabolic stability against oxidation.
-
4-Bromo (Pyrazole): Provides a steric handle, facilitates halogen bonding, and serves as a versatile site for further cross-coupling (e.g., Suzuki-Miyaura) to expand the molecule into complex drug candidates.
-
Crystallographic & Conformational Analysis
The "Pseudo-Ring" Conformation
Crystallographic studies of the parent scaffold, 2-(1H-pyrazol-3-yl)pyridine, reveal a strict preference for the syn-planar conformation. This is driven by a robust intramolecular hydrogen bond between the pyrazole N-H (donor) and the pyridine Nitrogen (acceptor).
-
Bond Distance: The N(pyrazole)-H...N(pyridine) distance is typically 2.6 – 2.7 Å , indicating a strong interaction.
-
Planarity: The dihedral angle between the pyridine and pyrazole rings is near 0° (coplanar). This planarity allows for efficient
- stacking in the crystal lattice. -
Tautomerism: The structure exists predominantly as the 1H-tautomer (rather than the 2H) to satisfy this intramolecular H-bond.
Crystal Packing & Supramolecular Motifs
In the crystalline state, the introduction of the 4-bromo and 5-fluoro substituents dictates the packing through halogen bonding and dipole interactions.
| Interaction Type | Description | Structural Consequence |
| Intramolecular H-Bond | N-H...N (Pyz-Pyr) | Locks planarity; reduces entropic penalty upon protein binding. |
| Intermolecular H-Bond | N-H...N (Dimer) | In the absence of other acceptors, molecules often form centrosymmetric dimers via the remaining pyrazole nitrogen. |
| Halogen Bonding | C-Br...N / C-Br...F | The polarized bromine atom (sigma-hole) can act as a Lewis acid, interacting with electron-rich nitrogens or fluorines of adjacent molecules. |
| Offset Face-to-Face | The planar biaryl core facilitates stacking distances of ~3.4 Å, stabilizing the lattice. |
Visualization of Structural Logic
The following diagram illustrates the tautomeric equilibrium and the locking mechanism that defines the crystal structure.
Figure 1: Structural logic dictating the preferred conformation in the crystal lattice.
Experimental Protocols: Synthesis & Crystallization
To obtain high-quality crystals of this compound, a stepwise synthesis followed by controlled bromination is required.
Synthesis Workflow
The most robust route involves the construction of the pyrazole ring from an acetyl-pyridine precursor, followed by electrophilic bromination.
Step 1: Enaminone Formation
-
Reagents: 2-Acetyl-5-fluoropyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Conditions: Reflux (neat or in toluene), 4-12 hours.
-
Mechanism: Condensation to form (E)-3-(dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one.
Step 2: Cyclization to Pyrazole
-
Reagents: Hydrazine hydrate (NH2NH2·H2O), Ethanol.[1]
-
Conditions: Reflux, 1-2 hours.
-
Product: 5-Fluoro-2-(1H-pyrazol-3-yl)pyridine.[2]
-
Purification: Recrystallization from Ethanol/Water.
Step 3: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.
-
Conditions: 0°C to Room Temperature, 1-3 hours.
-
Note: The pyrazole C4 position is highly nucleophilic. NBS provides clean bromination without over-brominating the pyridine ring.
Crystallization Protocol
For X-ray diffraction quality crystals:
-
Solvent Selection: Dissolve 20 mg of the pure brominated compound in a minimum amount of hot Ethanol or Acetonitrile .
-
Slow Evaporation: Place the vial in a vibration-free environment covered with parafilm containing a single pinhole. Allow solvent to evaporate over 3-5 days at room temperature.
-
Alternative (Vapor Diffusion): Dissolve in THF (inner vial) and diffuse against Pentane (outer reservoir).
-
Expected Morphology: Colorless needles or prisms.
Synthesis Pathway Diagram
Figure 2: Synthetic route to the target crystal structure.
Relevance to Drug Discovery
This crystal structure is not merely an academic curiosity; it is a fragment template for kinase inhibitors.
-
Hinge Binding: The Pyridine-N and Pyrazole-NH motif mimics the N1 and N6 of adenine, forming a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Met1160 in c-Met).
-
Fluorine Effect: The 5-fluoro substituent on the pyridine ring is often used to fill small hydrophobic pockets and modulate the electronic density of the ring, affecting the strength of the hinge H-bonds.
-
Bromine Vector: The 4-bromo position points towards the solvent-exposed region or the "gatekeeper" residue, depending on the specific kinase, making it the ideal vector for attaching solubilizing groups (e.g., piperazines) via Buchwald-Hartwig or Suzuki couplings.
References
-
Crystal Structure of the Parent Scaffold
-
Synthesis & Kinase Activity
- Cui, J. J., et al. (2011). "Discovery of a novel class of c-Met kinase inhibitors." Journal of Medicinal Chemistry.
-
ChemicalBook Entry: 5-Fluoro-2-(1H-pyrazol-3-yl)pyridine (CAS 1382035-54-2). Link
-
Crystallographic Database Records
Sources
The Strategic Incorporation of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] When strategically combined with fluorine, the most electronegative element, the resulting fluorinated pyridine moiety becomes a powerful tool for overcoming common challenges in drug development. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics.[2][3] This guide provides an in-depth analysis of the role of fluorinated pyridines, detailing how their unique characteristics are leveraged to enhance drug potency, selectivity, and metabolic stability. We will explore the underlying chemical principles, examine key modulations of molecular properties, present case studies from approved therapeutics, and outline synthetic strategies, offering a comprehensive resource for professionals in the field.
Introduction: The Pyridine-Fluorine Synergy in Drug Design
The prevalence of the pyridine ring in pharmaceuticals stems from its unique properties: it is a bioisostere of a phenyl ring but with an available hydrogen bond acceptor in the nitrogen atom, which can also be protonated at physiological pH, enhancing solubility. However, the pyridine ring itself is often susceptible to metabolic oxidation.
Fluorine, on the other hand, is the smallest and most electronegative element, forming an exceptionally strong bond with carbon.[4] Its introduction into organic molecules is a widely used strategy in medicinal chemistry to improve metabolic stability, modulate acidity (pKa), and enhance binding affinity.[2][4] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom.[4]
The combination of these two entities—the versatile pyridine scaffold and the powerful fluorine atom—creates a privileged structural motif. Fluorinating the pyridine ring allows medicinal chemists to fine-tune a drug candidate's properties with remarkable precision, addressing liabilities such as rapid metabolism while potentially improving target engagement.[3][5]
The Physicochemical Impact of Fluorination on the Pyridine Ring
The introduction of fluorine onto a pyridine ring induces significant, predictable changes in its electronic and physical properties. Understanding these shifts is fundamental to their rational application in drug design.
Modulation of Basicity (pKa)
Perhaps the most significant electronic effect of fluorination is the reduction of the basicity of the pyridine nitrogen. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the ring and making the nitrogen's lone pair of electrons less available for protonation. This results in a lower pKa value.
The position of the fluorine atom relative to the nitrogen dictates the magnitude of this effect. Fluorine at the 2- or 6-position has the most pronounced impact due to proximity, while fluorine at the 4-position has a moderate effect, and substitution at the 3- or 5-position has the smallest, yet still significant, influence. This modulation is critical as the ionization state of a drug affects its solubility, cell permeability, and ability to interact with its biological target.[2]
Table 1: Comparison of pKa and Lipophilicity (logP) for Monofluorinated Pyridines
| Compound | pKa | logP |
| Pyridine | 5.25 | 0.65 |
| 2-Fluoropyridine | -0.44 | 0.93[6] |
| 3-Fluoropyridine | 2.97 | 0.77 |
| 4-Fluoropyridine | 1.89 | 0.73 |
Note: pKa and logP values can vary slightly depending on the experimental or computational method used.
Lipophilicity and Membrane Permeability
While often assumed to universally increase lipophilicity, the effect of replacing a hydrogen atom with fluorine is more nuanced and context-dependent.[7] Generally, a single fluorine atom does increase the lipophilicity (logP) of the pyridine ring, which can enhance permeability across biological membranes and improve oral absorption.[2][8] However, this effect is relatively modest compared to larger halogens or alkyl groups. The strategic placement of fluorine can therefore be used to fine-tune the lipophilicity of a lead compound to achieve an optimal balance between solubility and permeability, a key aspect of drug-likeness.
Dipole Moment and Molecular Conformation
The strong C-F bond possesses a significant dipole moment. The introduction of fluorine can therefore alter the overall molecular dipole moment of the drug candidate. This can have profound effects on how the molecule interacts with its protein target, potentially introducing new, favorable dipole-dipole interactions or strengthening existing hydrogen bonds where fluorine can act as a weak hydrogen bond acceptor.[5] Furthermore, the unique steric and electronic properties of fluorine can influence the preferred conformation of a molecule, sometimes stabilizing a bioactive conformation that leads to higher potency.[8]
Caption: Impact of Fluorination on Pyridine Properties.
Enhancing Pharmacokinetic Profiles (ADME)
A primary driver for incorporating fluorinated pyridines into drug candidates is the dramatic improvement in their pharmacokinetic profiles, particularly metabolic stability.[3][5]
Metabolic Stability: Blocking Metabolic "Soft Spots"
The pyridine ring, especially in electron-rich states, is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism and clearance.[9] This typically occurs at positions para to the nitrogen or other activating groups. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage.[9]
By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with a fluorine atom, medicinal chemists can effectively block this metabolic pathway.[8][10] This "metabolic shielding" reduces the rate of clearance, increases the drug's half-life, and enhances its overall exposure (bioavailability) in the body.[8][11] For example, the α-fluorination of a ketone side chain on a pyridine ring can prevent α-hydroxylation, a common metabolic route.[9]
Case Study: Vericiguat
Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for treating heart failure.[12] It features a 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom at the C-5 position. During its development, it was discovered that the presence of this fluorine atom was crucial for increasing metabolic stability and inducing lower clearance, contributing to its favorable pharmacokinetic profile for once-daily dosing.[12]
Optimizing Pharmacodynamics: Fluorinated Pyridines in Target Engagement
Beyond improving ADME properties, fluorinated pyridines can directly enhance a drug's interaction with its biological target.
Enhanced Binding Affinity
The polarized C-F bond can engage in productive, non-covalent interactions within a protein's binding pocket. These can include:
-
Hydrogen Bonds: Fluorine can act as a weak hydrogen bond acceptor.[5]
-
Orthogonal Multipolar Interactions: The C-F bond can interact favorably with amide or carbonyl groups in the protein backbone.
-
Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions, displacing water molecules from the binding site.[13]
These subtle but significant interactions can lead to a measurable increase in binding affinity and, consequently, drug potency.[2]
Bioisosteric Replacement Strategies
In drug design, bioisosteric replacement—the substitution of one atom or group with another that produces a similar biological response—is a key strategy for lead optimization.[14] Fluorinated pyridine moieties can serve as effective bioisosteres for other functional groups. For example, a 2-difluoromethylpyridine has been shown to be an effective bioisosteric replacement for a pyridine-N-oxide, maintaining or even enhancing biological activity while potentially improving physicochemical properties.[14]
Caption: Bioisosteric Replacement Workflow.
Synthetic Strategies for Fluorinated Pyridines
The increasing demand for fluorinated pyridines has driven significant advances in synthetic chemistry, particularly in methods that allow for late-stage fluorination.[8]
Late-Stage Fluorination of Pre-formed Pyridine Rings
Introducing fluorine at a late stage in a synthetic sequence is highly desirable as it allows chemists to quickly generate a fluorinated analog of a complex lead compound without re-designing the entire synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method for synthesizing 2- and 4-fluoropyridines. A leaving group (e.g., Cl, Br, NO₂) at the 2- or 4-position is displaced by a fluoride source, such as KF or CsF.
-
Electrophilic Fluorination: Reagents like Selectfluor® can be used to install a fluorine atom onto an electron-rich pyridine ring or a dihydropyridine intermediate.[15]
Synthesis from Fluorinated Building Blocks
An alternative approach involves using simple, commercially available fluorinated precursors to construct the pyridine ring through various cyclization reactions, such as the Hantzsch pyridine synthesis.[5] This method is often more robust for producing specific isomers.
Representative Protocol: Nucleophilic Fluorination of 2-Chloropyridine
This protocol is a generalized representation and should be adapted and optimized for specific substrates and scales. All work should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Objective: To synthesize 2-fluoropyridine from 2-chloropyridine via nucleophilic aromatic substitution.
Materials:
-
2-Chloropyridine (1 equivalent)
-
Anhydrous Potassium Fluoride (KF) (3-5 equivalents, spray-dried)
-
Phase-Transfer Catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Sulfolane, DMSO, or NMP)
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium fluoride and the phase-transfer catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe and stir the suspension under a nitrogen atmosphere.
-
Reactant Addition: Add 2-chloropyridine to the stirred suspension.
-
Reaction: Heat the reaction mixture to a high temperature (typically 180-220 °C) and monitor the reaction progress by GC-MS or TLC. The reaction may take several hours to reach completion.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification & Characterization: Purify the crude product by fractional distillation or column chromatography to yield pure 2-fluoropyridine. Confirm the identity and purity of the product by ¹H NMR, ¹⁹F NMR, and GC-MS.
Self-Validation: The success of the reaction is validated by the disappearance of the 2-chloropyridine starting material and the appearance of the 2-fluoropyridine product, confirmed by spectroscopic analysis. The characteristic coupling patterns in ¹⁹F NMR are a definitive indicator of successful fluorination.
The Role of ¹⁸F-Labeled Pyridines in Positron Emission Tomography (PET)
The fluorine-18 (¹⁸F) isotope is a positron emitter with a convenient half-life (109.8 min), making it ideal for use in Positron Emission Tomography (PET) imaging.[16][17] Incorporating ¹⁸F into pyridine-containing molecules allows for the non-invasive, real-time imaging of their distribution, target engagement, and pharmacokinetics in vivo.[8][16] This has become an invaluable tool in both clinical diagnostics and preclinical drug development, enabling researchers to visualize drug-target interactions and accelerate translational studies.[8][18] The development of robust methods for the rapid, late-stage ¹⁸F-labeling of pyridines is an active and important area of research.[19]
Conclusion
Fluorinated pyridines represent a strategically vital class of scaffolds in modern medicinal chemistry. The judicious incorporation of fluorine onto the pyridine ring provides a powerful and versatile strategy to address multiple challenges in drug discovery. From enhancing metabolic stability and fine-tuning pKa to improving target binding affinity, the benefits are clear and well-documented in numerous FDA-approved drugs.[3][5] As synthetic methodologies for fluorination continue to advance, the rational design and application of fluorinated pyridines will undoubtedly continue to play a crucial role in the development of safer and more effective medicines.
References
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- Hussain, I., Seher, S. S., Akhter, S., Shazad, K., Raza, H., Kim, J. K., & Choe, Y. S. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., ... & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6133.
- Hussain, I., Seher, S. S., Akhter, S., Shazad, K., Raza, H., Kim, J. K., & Choe, Y. S. (2025, September 9).
- Sviridov, S. I., Shainurova, A. M., Khalfina, A. A., & Mamatkulov, V. Z. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3169.
- Mathes, B. M., Hudziak, K. J., Schaus, J. M., Xu, Y. C., Nelson, D. L., Wainscott, D. B., ... & Filla, S. A. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 229-232.
- New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster.
- Mathes, B. M., Hudziak, K. J., Schaus, J. M., Xu, Y. C., Nelson, D. L., Wainscott, D. B., ... & Filla, S. A. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & medicinal chemistry letters, 14(1), 229-232.
- Chemists develop new synthesis method for producing fluorinated piperidines. (2019, January 23). ScienceDaily.
- Mossine, A. V., Brooks, A. F., Bernard-Gauthier, V., Bailey, J. J., Sherman, P., Schirrmacher, R., & Scott, P. J. H. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3826–3829.
- Ianni, A., & Ruda, G. F. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(8), 1162.
- Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. Benchchem.
- The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD..
- Huestis, M. P., & Lazo, J. S. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(7), 1049–1055.
- Hussain, I., Akhter, S., Seher, S. S., Shazad, K., Raza, H., Kim, J. K., & Choe, Y. S. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(4), 941-962.
- Huestis, M. P., & Lazo, J. S. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., ... & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162.
- Fluorine-containing drugs approved by the U.S. FDA.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1999-2012.
- Wen, T., He, R., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- BPE, P., & LV, L. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18451-18465.
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- Wang, J., & Wang, J. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.
- Showalter, M. R., & Rana, A. K. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432.
- Jackson, I. M., & Chisholm, D. R. (2024).
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Advanced Architectures: Bromo-Pyrazole Derivatives in Drug Discovery
The following technical guide details the synthesis, reactivity, and medicinal application of bromo-pyrazole derivatives.
Executive Summary
The pyrazole ring (
The bromo-pyrazole derivative serves a dual function in this landscape:
-
Synthetic Linchpin: The bromine atom acts as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of fragment libraries.
-
Pharmacological Modulator: In final drug candidates, the bromine atom can enhance lipophilicity (
), fill hydrophobic pockets, or engage in halogen bonding with carbonyl backbone residues in the target protein.
This guide provides a rigorous analysis of the regioselective synthesis of 3-, 4-, and 5-bromo-pyrazoles and their application in high-value pharmaceutical targets like Crizotinib and Ruxolitinib.
The Regioselectivity Challenge
The reactivity of the pyrazole ring is dictated by its tautomeric nature and electron density distribution. Controlling where the bromine attaches is the primary synthetic challenge.
Electronic Landscape
-
C4 Position (Nucleophilic): The C4 carbon is the most electron-rich position, analogous to the meta-position of pyridine or the para-position of aniline. It is the exclusive site of Electrophilic Aromatic Substitution (EAS).
-
C3/C5 Positions (Electrophilic/Acidic): These positions are electron-deficient due to the adjacent nitrogen atoms. Direct bromination here is impossible via EAS. Accessing these isomers requires Directed ortho-Metalation (DoM) or De Novo Cyclization .
Decision Matrix: Synthesis Pathways
The following diagram illustrates the decision logic for accessing specific bromo-pyrazole isomers.
Figure 1: Synthetic logic flow for accessing regiochemically distinct bromo-pyrazoles.
Technical Protocols
Protocol A: Synthesis of 4-Bromo-1H-pyrazole (The "Easy" Path)
Mechanism: Electrophilic Aromatic Substitution (EAS). Application: Synthesis of the Crizotinib core.[1][2]
Reagents:
-
Pyrazole (1.0 equiv)[3]
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
-
Dissolution: Dissolve 6.8 g (100 mmol) of pyrazole in 100 mL of MeCN. Cool the solution to 0°C using an ice bath.
-
Addition: Add 18.7 g (105 mmol) of NBS portion-wise over 30 minutes. Note: Exothermic reaction. Control addition rate to maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[3]
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in 100 mL water.
-
Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.[3][4][7] Recrystallize from ethanol/water if necessary. -
Yield: Typically 85-95%.
Critical Insight: Avoid using elemental bromine (
Protocol B: Synthesis of 3(5)-Bromo-1H-pyrazole (The "Advanced" Path)
Mechanism: Directed ortho-Metalation (DoM) followed by electrophilic quench. Challenge: Requires N-protection to prevent deprotonation of the NH (pKa ~14) and to direct the lithiation to the C5 position.
Reagents:
-
1-(2-Trimethylsilylethoxymethyl)-1H-pyrazole (SEM-protected pyrazole)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)[7]
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane (
) or -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Inert Environment: Flame-dry a 3-neck flask and purge with Argon. Add 1.0 equiv of SEM-protected pyrazole in anhydrous THF.
-
Cryogenic Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 equiv) dropwise.
-
Causality: Low temperature is critical to stabilize the 5-lithio species and prevent "lithium scramble" or ring fragmentation.
-
-
Metalation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the C5-lithiated species.
-
Electrophile Quench: Add the bromine source (1.2 equiv) dissolved in THF dropwise.
-
Deprotection: After warming to RT and standard workup, the SEM group is removed using TFA/DCM or TBAF/THF.
-
Tautomerization: The resulting 5-bromo-1H-pyrazole will tautomerize to the thermodynamically more stable 3-bromo-1H-pyrazole form upon isolation.
Medicinal Chemistry Case Studies
Case Study 1: Crizotinib (Xalkori)
Target: ALK/ROS1/c-MET Inhibitor (NSCLC).[1][8] Role of Bromo-Pyrazole: The synthesis of Crizotinib relies on a 4-substituted pyrazole .[2][9][10]
-
Intermediate: 4-(4-iodo-1H-pyrazol-1-yl)piperidine (Iodo analog is often used for higher reactivity, but bromo is a viable alternative).
-
Coupling Logic: The 4-halo-pyrazole undergoes a Suzuki-Miyaura coupling with a phenyl boronic acid derivative. The N1 nitrogen of the pyrazole is attached to a piperidine ring.
-
Structural Impact: The pyrazole ring mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (Glu1197 and Met1199 in ALK).
Case Study 2: Ruxolitinib (Jakafi)
Target: JAK1/JAK2 Inhibitor (Myelofibrosis). Role of Bromo-Pyrazole:
-
Workflow:
-
Michael Addition: 4-Bromo-1H-pyrazole is coupled to a cyclopentyl-acrylonitrile derivative via a Michael-type addition (or Mitsunobu reaction with the corresponding alcohol).
-
Suzuki Coupling: The bromine at C4 is converted to a boronic ester, which is then coupled to the chloro-pyrrolo[2,3-d]pyrimidine core.
-
-
Significance: This modular approach allows separate optimization of the "tail" (cyclopentyl group) and the "head" (kinase binding hinge binder) using the bromo-pyrazole as the central connector.
Quantitative Data Summary
| Parameter | 4-Bromo-1H-pyrazole | 3-Bromo-1H-pyrazole | 5-Bromo-1-methyl-1H-pyrazole |
| Synthetic Access | Easy (EAS) | Difficult (DoM/Cyclization) | Moderate (DoM) |
| Primary Reactivity | Suzuki Coupling (C4) | Suzuki Coupling (C3) | Suzuki Coupling (C5) |
| pKa (NH) | ~13.5 | ~13.0 | N/A (N-methylated) |
| Key Application | Crizotinib, Ruxolitinib | Pyrazolo-pyridine fusion | Novel Kinase Inhibitors |
| Commercial Cost | Low (<$1/g) | High (>$50/g) | Moderate |
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) . National Institutes of Health (PMC). Available at: [Link]
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles . The Journal of Organic Chemistry. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles . National Institutes of Health (PMC). Available at: [Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib . ResearchGate. Available at: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2015097658A1 - Process for the regioselective synthesis of pyrazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 10. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
Technical Whitepaper: Analytical Characterization of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
[1][2]
Executive Summary & Synthetic Context[1][2][3][4][5]
The compound This compound is a "privileged scaffold" in kinase inhibitor discovery (e.g., c-Met, ALK, and ROS1 pathways).[1][2] It serves as a bioisostere for 2-phenylpyridine motifs, offering improved solubility and hydrogen-bond donor capability via the pyrazole NH.[1][2]
Critical Quality Attribute (CQA): The primary synthetic challenge is controlling the regioselectivity during the formation of the pyridine-pyrazole bond.[1][2][3] Whether synthesized via Suzuki-Miyaura coupling (using protected pyrazole boronates) or 1,3-dipolar cycloaddition (hydrazine + enone), there is a risk of forming the N-linked isomer (1-(5-fluoropyridin-2-yl)-4-bromo-pyrazole) or regioisomeric alkylations during subsequent steps.[1][2]
This guide provides the definitive spectroscopic data required to validate the C3-linkage and rule out N-alkylation or debromination.
Spectroscopic Profile
The following data represents the standard analytical profile for the target compound in DMSO-
Nuclear Magnetic Resonance (NMR)
Solvent Choice: DMSO-
Table 1:
H NMR Data (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Pyraz-NH | 13.60 | br s | 1H | - | Diagnostic: Confirms C-linked species (free NH).[1][2] |
| Py-H6 | 8.58 | d | 1H | ||
| Pz-H5 | 8.25 | s | 1H | - | Pyrazole CH.[2][3] Singlet confirms 4-Br substitution.[2][3] |
| Py-H3 | 8.05 | dd | 1H | Ortho to pyrazole; shielded by anisotropy.[1][4][3] | |
| Py-H4 | 7.85 | td | 1H | Large F-coupling (ortho); distinct splitting pattern.[1][4] |
Expert Insight: The presence of the broad singlet at 13.60 ppm is the "Go/No-Go" signal.[2][3] If this peak is absent and you observe a new aromatic signal or a shift in the pyridine region, you have likely isolated the N-linked impurity [1].[1][2][3]
Table 2:
C NMR Data (100 MHz, DMSO-
)
| Shift ( | Type | Assignment | Notes |
| 158.5 | d | C5 (Pyridine) | |
| 148.2 | s | C2 (Pyridine) | Quaternary C linked to Pyrazole.[1][2][4][3] |
| 145.0 | s | C3 (Pyrazole) | Quaternary C linked to Pyridine.[1][2][4][3] |
| 137.5 | d | C6 (Pyridine) | |
| 136.0 | d | C5 (Pyrazole) | Aromatic CH.[1][2][4][3] |
| 124.5 | d | C4 (Pyridine) | |
| 121.8 | d | C3 (Pyridine) | |
| 94.5 | s | C4 (Pyrazole) | C-Br carbon (typically shielded).[1][2][3] |
Table 3:
F NMR Data (376 MHz, DMSO-
)
| Shift ( | Multiplicity | Notes |
| -128.5 | m (broad) | Typical range for 5-fluoropyridine.[1][2] Multiplet due to coupling with H4 and H6.[1][2][3] |
Mass Spectrometry (LC-MS)
Bromine possesses a unique isotopic signature that allows for instant confirmation of the halogenation state.
Table 4: MS Data (ESI+)
| Ion | m/z (Observed) | Intensity Ratio | Interpretation |
| [M+H] | 241.97 | 100% | Base peak.[1][2] |
| [M+H] | 243.97 | ~98% | 1:1 Isotope Pattern confirms presence of one Bromine atom.[1][2][4][3] |
| [2M+H] | 482.9 | Variable | Dimer formation is common in ESI for pyrazoles.[1][2][4][3] |
Technical Discussion: Isomer Differentiation
The most critical aspect of characterizing this compound is distinguishing it from its N-linked isomer, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyridine .[1][2]
Mechanism of Impurity Formation
In nucleophilic aromatic substitution (
Diagnostic Checklist[1][2][4][5]
Experimental Protocol: Sample Preparation
To ensure reproducibility of the spectral data above, follow this preparation protocol.
Step 1: Solvent Selection
-
Use DMSO-
(99.9% D) .[1][3] -
Why: CDCl
often leads to peak broadening of the pyrazole protons due to tautomeric exchange.[1][2][3] DMSO "freezes" the tautomer equilibrium on the NMR timescale.[1][2][3]
Step 2: Concentration
-
Prepare a concentration of 5-10 mg/mL .
-
Warning: Higher concentrations (>20 mg/mL) may induce stacking aggregation, shifting aromatic peaks upfield by 0.1–0.2 ppm.[1][2][4][3]
Step 3: Water Suppression
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and validating the structure, highlighting the critical decision points.
Figure 1: Decision tree for the synthesis and structural confirmation of the target scaffold, emphasizing the differentiation between C-linked and N-linked isomers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. (General spectral characteristics of the pyrazole moiety). Retrieved from [Link][1][4][3]
-
Pfizer Inc. (2015). Patent WO2015022662: Macrocyclic kinase inhibitors.[1][2][4][3] (Describes the synthesis of similar pyrazole-pyridine intermediates like Lorlatinib). Retrieved from
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO).[1][2][4][3] (Reference for Pyrazole NH acidity and solvent effects). Retrieved from [Link][1][4][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-((4-Bromo-1H-pyrazol-1-yl)methyl)-2-fluoropyridine | 2342610-58-4 [sigmaaldrich.com]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine in Kinase Inhibitor Synthesis
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[3] This document provides a detailed guide for researchers on the strategic use of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine , a highly versatile building block for the synthesis of novel kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols for its elaboration, and outline methods for biological evaluation.
Introduction: The Strategic Value of the Pyrazolyl-Pyridine Scaffold
The design of potent and selective kinase inhibitors requires a molecular scaffold that can effectively anchor within the ATP-binding pocket while presenting vectors for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties. The this compound intermediate is strategically designed to meet these requirements.
-
The Pyrazole Moiety as a Hinge-Binder: The 1H-pyrazole ring is an excellent bioisostere of other hinge-binding motifs. It features a hydrogen bond donor (N-H) and an adjacent acceptor (N), allowing it to form the canonical interactions with the kinase hinge region that are critical for potent inhibition.[4]
-
The Bromine Atom as a Synthetic Handle: The bromine atom at the C4 position of the pyrazole is a key functional group, perfectly positioned for elaboration via modern cross-coupling chemistry. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which can be directed towards the solvent-exposed region of the kinase to modulate selectivity and solubility.[5]
-
The 5-Fluoropyridine Ring: The pyridine component provides an additional point of interaction and a site for further functionalization. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability and cell permeability—a common strategy in medicinal chemistry.
Figure 1: Structural components of the this compound scaffold.
Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling
The most direct and versatile method for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction facilitates the formation of a C-C bond between the C4-bromo position of the pyrazole and a wide variety of commercially available or readily synthesized boronic acids and esters.
Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a 4-Aryl-Substituted Pyrazolyl-Pyridine Core
This protocol describes a general method for the Suzuki-Miyaura coupling. The choice of boronic acid is critical and will be determined by the specific kinase target and desired structure-activity relationship (SAR).
Objective: To synthesize 5-fluoro-2-(4-(3-methoxyphenyl)-1H-pyrazol-3-yl)pyridine.
Materials:
-
This compound (1.0 eq)
-
3-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, 3-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask. The reaction mixture should be a suspension.
-
Stir the mixture and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Causality and Experimental Rationale:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of Suzuki couplings, particularly with electron-rich and electron-neutral boronic acids.[7] The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base and Solvent System: A moderately strong inorganic base like K₂CO₃ is used to activate the boronic acid by forming a more nucleophilic boronate species. The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.
Diversification and Structure-Activity Relationship (SAR) Studies
The synthesized core scaffold can be further diversified to explore SAR and optimize for a specific kinase target. A common and highly effective strategy is the N-alkylation of the pyrazole ring.
Protocol 2: N-Alkylation of the Pyrazole Ring
Objective: To introduce a cyclopropylmethyl group at the N1 position of the pyrazole, a common moiety in JAK inhibitors like Tofacitinib.
Materials:
-
5-fluoro-2-(4-(3-methoxyphenyl)-1H-pyrazol-3-yl)pyridine (from Protocol 1) (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
(Bromomethyl)cyclopropane (1.3 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Deionized Water & Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the pyrazole starting material and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes. The solution should become a clear anion solution.
-
Add (bromomethyl)cyclopropane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with water and then brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-alkylated product.
Rationale:
-
Deprotonation: The pyrazole N-H is acidic and can be readily deprotonated by a strong base like NaH. This generates a nucleophilic pyrazolate anion.
-
SN2 Reaction: The pyrazolate anion then displaces the bromide from (bromomethyl)cyclopropane via an SN2 reaction to form the new N-C bond. DMF is an excellent polar aprotic solvent for this type of reaction.
Data Summary and Characterization
Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds.
| Step | Reactant 1 | Reactant 2 | Product | MW ( g/mol ) | Expected Yield | Characterization |
| Protocol 1 | This compound | 3-Methoxyphenylboronic acid | 5-fluoro-2-(4-(3-methoxyphenyl)-1H-pyrazol-3-yl)pyridine | 283.29 | 65-85% | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
| Protocol 2 | Product from P1 | (Bromomethyl)cyclopropane | 2-(4-(3-methoxyphenyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)-5-fluoropyridine | 337.38 | 70-90% | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Biological Evaluation: In Vitro Kinase Inhibition
After synthesis and purification, the critical next step is to assess the biological activity of the new compounds. An in vitro kinase inhibition assay is used to determine the potency of a compound against its target kinase, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is based on the principle of measuring the amount of ATP consumed during the kinase reaction. The amount of ADP produced is directly proportional to kinase activity.[1]
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated into a luminescent signal.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in 100% DMSO, typically starting from 10 mM.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (DMSO vehicle, no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at its Km concentration.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Detection: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Illustrative Selectivity Data
A key goal in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases to minimize off-target effects. The Janus Kinase (JAK) family is a classic example where selectivity is crucial.[8]
| Compound | Target Kinase IC₅₀ (nM) | JAK1 | JAK2 | JAK3 | TYK2 |
| Hypothetical Product | (from Protocol 2) | 5 | 8 | 150 | 95 |
| Tofacitinib (Reference) | (JAK Inhibitor) | 1 | 20 | 112 | 344 |
Data are for illustrative purposes only.
Cellular Mechanism of Action: The JAK-STAT Pathway
To understand the cellular effect of a JAK inhibitor synthesized from our scaffold, it is essential to visualize its place in the relevant signaling pathway. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Heterocyclic Scaffolds in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and heteroaryl compounds has been particularly impactful in the field of drug discovery, where these structural motifs are prevalent in a vast array of therapeutic agents.[3][4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine, a key building block for the synthesis of complex molecules with potential biological activity. The presence of both a pyrazole and a pyridine ring in this substrate presents unique challenges, including the potential for catalyst inhibition by the pyridine nitrogen and the presence of an acidic N-H proton on the pyrazole moiety.[5][6] This guide offers a comprehensive approach to navigate these challenges and achieve successful cross-coupling.
Understanding the Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and can be broken down into three key steps:[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in this case, the C-Br bond of the pyrazole ring), forming a Pd(II) complex.[1][7] The electron density of the halide-bearing ring can influence the rate of this step, with electron-deficient systems often reacting more readily.[7]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[1][10] The exact mechanism of transmetalation is complex and still a subject of investigation.[1]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Experimental Protocol
This protocol is designed as a starting point and may require optimization for specific boronic acids and desired scales.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥97% | Commercially Available | Use of fresh, high-purity boronic acid is recommended. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Air-stable precatalyst. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas thoroughly before use. |
| Water | Deionized | Laboratory Supply | Degas thoroughly before use. |
| Schlenk flask or microwave vial | --- | Laboratory Supply | Ensure glassware is oven-dried. |
| Magnetic stirrer and stir bar | --- | Laboratory Supply | --- |
| Inert gas supply (Argon or Nitrogen) | High Purity | Laboratory Supply | --- |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration is typically between 0.1 and 0.2 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Visualizing the Workflow
Caption: A streamlined workflow for the Suzuki coupling of this compound.
Causality Behind Experimental Choices
-
Catalyst Selection: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is often effective for cross-coupling reactions involving heteroaromatic substrates. The dppf ligand's bite angle and electron-donating properties facilitate both oxidative addition and reductive elimination. For particularly challenging couplings, more advanced Buchwald-type ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ may be necessary to overcome catalyst inhibition.[5][6]
-
Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is often employed in Suzuki couplings of substrates bearing acidic protons, such as the N-H of a pyrazole.[5] It is generally more effective than carbonate bases in these cases and can help to avoid undesired side reactions. The base must be anhydrous and finely powdered to ensure optimal reactivity.[12]
-
Solvent System: A mixture of an ethereal solvent like 1,4-dioxane and water is commonly used. Dioxane provides good solubility for the organic reagents and the catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step. The ratio of the solvents may need to be optimized for specific substrates to ensure homogeneity.
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[6][13] Therefore, it is crucial to perform the reaction under an inert atmosphere of argon or nitrogen. Thoroughly degassing the solvents is a critical step in this process.[11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality boronic acid- Inappropriate base or solvent | - Use a fresh batch of catalyst or screen alternative ligands (e.g., Buchwald ligands).- Ensure thorough degassing of solvents and a robust inert atmosphere.- Use fresh, high-purity boronic acid or consider using the corresponding pinacol ester.[13]- Screen other bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., toluene/water, DMF/water). |
| Protodeborylation of Boronic Acid | - High reaction temperature- Presence of excess water- Instability of the heteroaryl boronic acid | - Lower the reaction temperature and extend the reaction time.- Reduce the amount of water in the solvent system.- Consider using the corresponding boronic ester (e.g., pinacol or MIDA ester) which can be more stable.[13] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- High catalyst loading | - Ensure the reaction is rigorously degassed.- Reduce the catalyst loading. |
| Dehalogenation of Starting Material | - Presence of a hydrogen source (e.g., water, alcohol) and a suitable reducing agent in the reaction mixture. | - Ensure anhydrous conditions if possible, though water is often necessary for the base.- Screen different bases and solvent systems. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura cross-coupling of this compound. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can confidently approach the synthesis of novel derivatives based on this valuable heterocyclic scaffold. The provided troubleshooting guide further equips scientists with the necessary tools to optimize the reaction for their specific needs, ultimately accelerating the pace of drug discovery and development.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 27, 2026, from [Link]
-
Wikipedia. (2024, October 10). Suzuki reaction. In Wikipedia. Retrieved February 27, 2026, from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 27, 2026, from [Link]
-
Książek, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316. [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved February 27, 2026, from [Link]
-
Angello, A. C., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Retrieved February 27, 2026, from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved February 27, 2026, from [Link]
-
Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(4), 689–692. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved February 27, 2026, from [Link]
-
Sun, H., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(13), 3369–3375. [Link]
-
SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved February 27, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
experimental procedure for synthesizing analogs from 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
Executive Summary & Strategic Overview
The scaffold 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine represents a privileged pharmacophore in kinase inhibitor discovery (e.g., p38 MAPK, BRAF, JAK inhibitors). The molecule features three distinct vectors for chemical diversification:
-
The Pyrazole NH (Site A): A nucleophilic handle for solubility modulation or binding pocket occupancy via alkylation/arylation.
-
The C4-Bromide (Site B): A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).
-
The 5-Fluoropyridine (Site C): A metabolically stable headgroup where the fluorine atom modulates pKa and lipophilicity, though it is generally left intact during library synthesis.
This guide provides a modular, field-proven protocol for synthesizing analogs, prioritizing regiocontrol during N-alkylation and catalyst longevity during C-C bond formation.
Reaction Workflow Diagram
Figure 1: Modular synthesis workflow designed to maximize yield and minimize side reactions.
Module 1: N-Functionalization (The Regioselectivity Challenge)
The most critical step in this synthesis is the functionalization of the pyrazole nitrogen. Due to annular tautomerism, alkylation can occur at either nitrogen atom (N1 or N2).
-
The Challenge: The pyridine ring at C3 creates a steric environment that disfavors alkylation at the proximal nitrogen (N2).
-
The Solution: Use Cesium Carbonate (Cs₂CO₃) in DMF to favor the thermodynamic product (1-alkyl-3-(pyridin-2-yl) isomer), where the alkyl group is distal to the pyridine ring.
Protocol A: Regioselective N-Alkylation
Objective: Introduce an R-group (alkyl, benzyl, or solubility tag) or a protecting group (SEM, THP).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyl Halide (R-X): 1.2 equiv (e.g., Iodomethane, Benzyl bromide, SEM-Cl)
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction vial with the substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv). Purge with Argon.
-
Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation (solution often turns yellow/orange).
-
Addition: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Expert Tip: If using highly reactive electrophiles like SEM-Cl or MeI, cool to 0°C during addition to improve regioselectivity.
-
-
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.
-
Target Mass: [M+R]⁺. Look for the disappearance of the starting material peak (approx. m/z 242/244 for Br isotopes).
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Regioisomer Check: The major product (usually >90%) is the 1,3-isomer (alkyl group on N distal to pyridine). Confirm via NOESY NMR if necessary (NOE observed between N-alkyl protons and Pyrazole-C5 proton, but not Pyridine protons).
-
Module 2: C4-Diversification (Cross-Coupling)
Once the nitrogen is capped (either with a permanent R-group or a protecting group), the C4-bromide becomes an excellent handle for introducing complexity.
Protocol B: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Analogs)
Objective: Install an aromatic or heteroaromatic ring at C4.
Reagents:
-
N-Substituted Substrate (from Module 1) (1.0 equiv)
-
Boronic Acid/Ester: 1.5 equiv[2]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.15 M)
Step-by-Step Procedure:
-
Degassing (Critical): In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution.
-
Heating: Heat to 90°C for 4–16 hours (or 120°C for 30 min in a microwave reactor).
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography.
-
Note: The 5-fluoropyridine moiety is stable under these conditions.
-
Protocol C: Sonogashira Coupling (Alkynyl Analogs)
Objective: Install a rigid alkyne linker.
Reagents:
-
N-Substituted Substrate (1.0 equiv)
-
Terminal Alkyne: 1.5 equiv
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (10 mol%)
-
Base: Et₃N (3.0 equiv)
-
Solvent: DMF or THF (degassed)
Procedure:
-
Combine substrate, Pd catalyst, and CuI in a vial. Purge with Argon.
-
Add solvent, Et₃N, and alkyne.
-
Stir at 60–80°C . (Avoid higher temps to prevent alkyne polymerization).
-
Monitor for conversion. The product will show significant UV absorbance shift.
Analytical Data & Characterization
When characterizing these analogs, specific NMR signatures confirm the structure.[3]
| Feature | Expected 1H NMR Signal (approx. shift in DMSO-d6) | Diagnostic Value |
| Pyrazole C5-H | Singlet, δ 8.0 – 8.5 ppm | Sharp singlet indicates successful N-alkylation (loss of NH broad signal). |
| Pyridine C6-H | Doublet, δ ~8.5 ppm (J ~3 Hz) | Characteristic of the 2,5-disubstituted pyridine ring. |
| Pyridine C3/C4 | Multiplets, δ 7.8 – 8.2 ppm | Splitting pattern confirms the 5-fluoro substitution remains intact. |
| N-Alkyl (CH2/CH3) | δ 3.8 – 5.5 ppm | Chemical shift helps distinguish regioisomers (N1 vs N2). |
Regioisomer Logic:
-
Major Isomer (1,3-substituted): The N-alkyl group is far from the pyridine. In NOESY, the N-alkyl protons show a correlation to the Pyrazole C5-H but no correlation to the Pyridine ring protons.
-
Minor Isomer (1,5-substituted): The N-alkyl group is adjacent to the pyridine. NOESY would show a correlation between N-alkyl protons and Pyridine C3-H.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Competitive N-alkylation vs. elimination of alkyl halide. | Switch to K₂CO₃ in Acetone (milder) or use NaH in THF at 0°C (stronger, faster). |
| Regioisomer Mixture | Steric bulk of R-X is small (e.g., Methyl). | Use lower temperature (-10°C to 0°C) during addition. Purify carefully by silica gel (isomers often separate with <0.1 Rf difference). |
| Stalled Suzuki Coupling | Catalyst poisoning by Pyridine N or Pyrazole N (if unprotected). | Ensure N is protected/alkylated before coupling. Increase catalyst loading to 10 mol% or switch to Pd(dtbpf)Cl₂ (highly active). |
| De-fluorination | SNAr reaction at C5-F (rare but possible with strong nucleophiles). | Avoid using alkoxide bases (e.g., NaOMe/NaOEt) at high heat. Use carbonate or phosphate bases. |
References
-
General Pyrazole Synthesis & Biological Activity
-
Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984-7034. Link
-
-
Regioselectivity of Pyrazole Alkylation
-
Suzuki Coupling on Heterocycles
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link
-
-
Specific Scaffold Reference (Kinase Inhibitors)
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
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- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 11. Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-pyridines
Introduction: Navigating the Challenges of Pyridine C-N Coupling
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in the pharmaceutical and agrochemical industries, where the arylamine moiety is a prevalent structural motif in a vast number of bioactive molecules.[3][4] Specifically, aminopyridines are critical building blocks in drug discovery, forming the core of numerous therapeutics.[5]
However, the application of this powerful reaction to heteroaryl halides, particularly bromo-pyridines, is not without its unique and significant challenges. The inherent basicity of the pyridine nitrogen atom presents a primary obstacle; it can coordinate to the palladium catalyst, acting as an inhibitor and effectively poisoning the catalytic cycle.[6] This guide provides a comprehensive overview of the mechanistic nuances, key reaction parameters, and field-proven protocols to successfully navigate the Buchwald-Hartwig amination of bromo-pyridine substrates. We will delve into the causality behind experimental choices, offering researchers the knowledge to not only replicate but also rationally optimize these critical transformations.
Mechanistic Considerations: Overcoming Catalyst Inhibition
The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the bromo-pyridine, inserting into the C-Br bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine displaces a ligand on the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired aminopyridine product is formed, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The primary challenge with pyridine substrates arises from the lone pair of electrons on the ring nitrogen. This nitrogen can compete with the phosphine ligand for coordination to the palladium center at various stages of the catalytic cycle, forming stable, off-cycle complexes that inhibit or completely halt the reaction.[6] The solution to this problem lies in strategic ligand design. By employing sterically hindered, electron-rich phosphine ligands, a bulky coordination sphere is created around the palladium atom. This physically obstructs the approach of the pyridine nitrogen, allowing the desired catalytic turnover to proceed efficiently.[6]
It is also noteworthy that for polyhalogenated pyridines, the reaction can be highly regioselective. The rate of oxidative addition typically follows the trend I > Br > Cl, allowing for selective amination at the most reactive C-X bond by carefully controlling reaction conditions.[9]
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination and the competing catalyst inhibition pathway with pyridine substrates.
Parameter Optimization: A Guide to Rational Reaction Design
Success in the amination of bromo-pyridines hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection: The Decisive Factor
The choice of the phosphine ligand is the single most critical variable for a successful transformation. The goal is to use a ligand that is sufficiently bulky and electron-rich to both stabilize the palladium center and sterically shield it from inhibitory coordination by the pyridine substrate.
| Ligand Class | Example Ligands | Key Characteristics & Applications |
| Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | Workhorse ligands for heteroaryl couplings. [6] Highly effective due to their steric bulk. Excellent for a wide range of primary and secondary amines, including sterically hindered ones.[1] |
| Chelating Diphosphines | BINAP, dppf | First-generation improvements, effective for some substrates, particularly with aryl iodides.[1][10] May be less effective than modern biaryl ligands for challenging bromo-pyridines.[11] |
Palladium Source: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, they require in situ formation of the active Pd(0) catalyst.[7] Modern pre-catalysts , such as XPhos Pd G3 or RuPhos Pd G3, are often preferred. These are air-stable Pd(II) complexes that rapidly and efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[7]
Base Selection
The base facilitates the crucial deprotonation of the amine-palladium complex. The choice depends on the pKa of the amine and the presence of base-sensitive functional groups on the substrates.
| Base | pKaH (approx.) | Common Use & Considerations |
| Sodium tert-butoxide (NaOtBu) | 19 | A strong, commonly used base that is effective for a wide range of amines. Can be incompatible with base-sensitive groups like esters.[6][7] |
| Potassium Phosphate (K₃PO₄) | 12.3 | A weaker inorganic base, suitable for substrates with sensitive functional groups.[7] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | A mild and effective base, often used when stronger bases cause side reactions. Its solubility in organic solvents is a key advantage.[7][12] |
Solvent Choice
The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Anhydrous and deoxygenated solvents are mandatory to prevent catalyst deactivation.
-
Recommended Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for these reactions.[6][7] Tetrahydrofuran (THF) can also be used.
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine itself should be avoided as they can coordinate to palladium and inhibit catalysis.[7]
Temperature and Reaction Time
These reactions typically require heating to proceed at a practical rate.
-
Typical Temperature Range: 80–110 °C.[6]
-
Caution: Prolonged heating at excessively high temperatures (>120 °C) can lead to thermal decomposition of the catalyst, evidenced by the formation of a black precipitate (palladium black).[6] If decomposition is observed, lowering the temperature and extending the reaction time is recommended.
Experimental Protocols
The following protocols are generalized starting points. Optimization is often necessary for specific substrate combinations. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as palladium catalysts are sensitive to air and moisture. [6]
Visualizing the General Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination of bromo-pyridines.
General Protocol
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the bromo-pyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).[6]
-
Solvent Addition: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and add anhydrous, degassed solvent (e.g., Toluene, to a concentration of 0.1–0.5 M) via syringe.[6]
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]
Example Conditions for Bromo-pyridine Isomers
The following table provides starting conditions for various bromo-pyridine isomers based on literature precedents. Yields are highly substrate-dependent.
| Bromo-pyridine | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 85-95[10] |
| 4-Bromopyridine | n-Butylamine | XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | >90 |
| 2-Bromopyridine | Volatile Amines (e.g., Dimethylamine) | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 (sealed tube) | 55-98[11] |
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning: The pyridine substrate is inhibiting the palladium catalyst.[6]2. Poor Reagent Purity: Water or oxygen is deactivating the catalyst.[6]3. Reagent Insolubility: The base or starting materials are not sufficiently dissolved.[6] | 1. Switch to a bulkier biaryl phosphine ligand like XPhos, RuPhos, or BrettPhos. Increase ligand loading slightly.2. Ensure all reagents are pure, solvents are anhydrous, and the reaction is maintained under a strict inert atmosphere.3. Try a different solvent system (e.g., switch from toluene to 1,4-dioxane) or increase the reaction volume. |
| Reaction Starts but Stalls | Catalyst Decomposition: The catalyst is not stable at the reaction temperature over time. This is often indicated by the formation of palladium black.[6] | Lower the reaction temperature (e.g., from 110 °C to 90 °C) and increase the reaction time. Monitor for the formation of a black precipitate. |
| Formation of Side Products (e.g., Hydrodehalogenation) | Beta-Hydride Elimination: This can be a competing pathway, especially with primary amines that have β-hydrogens.[1] | Screen different ligand/base combinations. Sometimes a more sterically hindered ligand can disfavor this pathway. |
References
- Li, X. (n.d.).
- (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- (n.d.).
- (2023, June 30).
- Szilágyi, B., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- (n.d.).
- (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
- (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Old, D. W., et al. (2005, August 10). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- (2025, April 3).
- (n.d.).
- Sharma, P., et al. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Ghanbari, M., & Farhang, M. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
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- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. mdpi.com [mdpi.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols: 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine in Material Science
Disclaimer: The compound 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine is a novel structure for which specific applications in material science are not yet extensively documented in peer-reviewed literature. The following application notes are based on established principles and the known functionalities of its core components—bromo-pyrazole and fluoropyridine moieties—to provide a forward-looking guide for researchers. The protocols provided are illustrative and will require optimization.
Introduction: A Multifunctional Building Block for Advanced Materials
This compound combines three key functional elements that make it a highly promising, yet underexplored, building block for material science:
-
A pyrazole ring , a versatile N-heterocycle known for its coordination chemistry, ability to form stable metal complexes, and role in electronically active organic molecules.[1][2]
-
A 5-fluoropyridine moiety , which imparts desirable electronic properties, including enhanced electron mobility and improved thermal and morphological stability in organic electronic devices.[3][4] The fluorine atom also increases the reactivity of the pyridine ring toward nucleophilic aromatic substitution (SNAr).[5]
-
A bromo substituent on the pyrazole ring, which serves as a versatile synthetic handle for post-functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures.[6][7]
This unique combination of features suggests significant potential for this compound in the development of next-generation organic electronics, photovoltaics, and functional polymers.
Application I: Precursor for Phosphorescent Emitters in Organic Light-Emitting Diodes (OLEDs)
Scientific Rationale
The pyrazole moiety is an excellent ligand for heavy metal ions such as iridium(III) and platinum(II), which are commonly used in phosphorescent OLED emitters. The nitrogen atoms of the pyrazole can coordinate with the metal center to form stable cyclometalated complexes. The 5-fluoropyridine unit can help to tune the electronic properties of the resulting complex, potentially leading to deep blue or green emission with high quantum efficiency. The bromo-substituent can be used in a subsequent step to attach charge-transporting groups, further optimizing the performance of the final OLED device. Pyrazole-containing complexes have been shown to exhibit high quantum yields.[1][8]
Experimental Protocol: Synthesis of a Hypothetical Iridium(III) Emitter
Step 1: Synthesis of the Ligand Precursor via Suzuki Coupling
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and ethanol, add 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.1 eq) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).
-
Add a 2 M aqueous solution of potassium carbonate (3.0 eq) and the desired arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid, 1.2 eq).
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, extract the product with ethyl acetate, dry over anhydrous magnesium sulfate, and purify by column chromatography to yield the functionalized ligand.
Step 2: Synthesis of the Iridium(III) Complex
-
In a 2-ethoxyethanol solution, dissolve the functionalized ligand from Step 1 (2.5 eq) and iridium(III) chloride hydrate (IrCl₃·xH₂O, 1.0 eq).
-
Degas the solution with argon for 30 minutes.
-
Reflux the mixture at 120 °C for 24 hours under an argon atmosphere.
-
Cool the reaction to room temperature, resulting in the precipitation of the chloro-bridged iridium dimer.
-
Filter the precipitate and wash with methanol.
-
To a solution of the iridium dimer in a mixture of 2-ethoxyethanol and dichloromethane, add a suitable ancillary ligand (e.g., 2-(2,4-difluorophenyl)pyridine, 2.5 eq).
-
Reflux the mixture for 12 hours.
-
After cooling, purify the resulting phosphorescent iridium(III) complex by column chromatography.
Hypothetical Photophysical Data
| Property | Hypothetical Value |
| Absorption λmax (nm) | 280, 350 |
| Emission λmax (nm) | 480 (sky blue) |
| Photoluminescence Quantum Yield (ΦPL) | > 85% |
| Excited State Lifetime (τ) | 1.2 µs |
Diagram: Synthesis Workflow
Caption: Architecture of an inverted perovskite solar cell.
Application III: Ligand for the Synthesis of Metal-Organic Frameworks (MOFs)
Scientific Rationale
Pyrazole-based ligands are widely used in the construction of MOFs due to their ability to bridge multiple metal centers. [9]The bidentate nature of the 2-(pyrazol-3-yl)pyridine scaffold can lead to the formation of stable, porous frameworks. The bromo and fluoro substituents on the ligand would decorate the pores of the resulting MOF, tuning its properties such as gas sorption selectivity and catalytic activity. The bromine atom, in particular, can serve as a site for post-synthetic modification, allowing for the introduction of further functionality into the MOF.
Experimental Protocol: Solvothermal Synthesis of a MOF
-
In a glass vial, dissolve this compound (0.1 mmol) and a metal salt (e.g., zinc nitrate hexahydrate, 0.05 mmol) in N,N-dimethylformamide (DMF, 2 mL).
-
Add a modulator, such as benzoic acid (0.2 mmol), to control crystal growth.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.
-
Collect the resulting crystals by filtration, wash with fresh DMF, and then exchange the solvent with a volatile solvent like acetone.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Characterize the structure and porosity of the MOF using techniques such as single-crystal X-ray diffraction and nitrogen gas sorption analysis.
Diagram: MOF Self-Assembly
Caption: Self-assembly of a Metal-Organic Framework (MOF).
References
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (2014).
- The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. (2026).
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
- Application Notes and Protocols: 1,2-Bis(2-fluoropyridin-4-yl)ethane in Organic Electronics. Benchchem.
- Approaching 26% Efficiency in Inverted FAPbI3 Perovskite Solar Cells Enabled by Tailored Fluoropyridine Derivative Additives.
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- Synthesis and Properties of Pyrazoles. Encyclopedia.pub. (2022).
- Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing. (2018).
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applic
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Exploring the Versatility of Pyrazole Derivatives in Material Science. Ningbo Inno Pharmchem Co., Ltd. (2026).
- Perfluoroarene‐Based Tin Halide Perovskite Photovoltaics. Universität Tübingen. (2025).
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (2021).
- Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanoc
- New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
- Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells. ChemRxiv.
- Pyridine-Based Multifunctional Surface Passivators Enable Efficient and Stable Perovskite Indoor Photovoltaics. Tampere University Research Portal. (2025).
- 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid. Smolecule. (2023).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. PMC. (2023).
- Engineering fluorinated-cation containing inverted perovskite solar cells with an efficiency of >21% and improved stability towards humidity.
- Selective electrochemical synthesis of 4-fluoropyridine using ET 3N-3HF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sonogashira Coupling Protocols for Pyrazole Compounds
Abstract
Pyrazole scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents. However, the Sonogashira cross-coupling of halopyrazoles presents unique challenges, primarily due to the coordinating ability of the pyrazole nitrogens (catalyst poisoning) and the electron-rich nature of the ring. This guide provides a technical roadmap for overcoming these hurdles, offering optimized protocols for both protected and unprotected pyrazole substrates, grounded in mechanistic logic and field-proven methodologies.
Part 1: Mechanistic Intelligence & Strategic Planning
The Pyrazole Challenge
Unlike simple aryl halides, halopyrazoles introduce two specific failure modes in Palladium-catalyzed cross-couplings:
-
N-Coordination (Poisoning): The pyridine-like nitrogen (N2) can displace phosphine ligands on the Pd(II) species, forming stable, inactive Pd(pyrazole)2L2 complexes. This arrests the catalytic cycle.
-
Electronic Deactivation: The electron-rich nature of the pyrazole ring (especially 4-halopyrazoles) increases the energy barrier for oxidative addition compared to electron-deficient aryl halides.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate against the following decision tree to minimize optimization time.
Part 2: Detailed Experimental Protocols
Protocol A: The "Workhorse" (Protected 4-Iodopyrazoles)
Applicability: Robust for N-protected 4-iodopyrazoles. High yields, standard reagents.[1] Mechanism: Classical Pd(0)/Cu(I) cycle. The protection of N1 prevents amidine formation and reduces catalyst poisoning.
Reagents:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (2-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
-
Solvent: DMF or THF (Degassed)
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Loading: Add N-protected 4-iodopyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.03 equiv).
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed DMF (concentration 0.2 M) and Et₃N (3.0 equiv) via syringe.
-
Addition: Add the terminal alkyne (1.2 equiv) dropwise. Note: If the alkyne is volatile, add it last.
-
Reaction: Stir at Room Temperature (RT) for 4-12 hours. Monitor by TLC/LCMS.
-
Optimization: If conversion is <50% after 4h, heat to 60°C.
-
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over Na₂SO₄.[2]
Critical Note: For 4-bromopyrazoles, increase temperature to 80°C and consider switching to Pd(dppf)Cl₂.
Protocol B: The "Challenger" (Unprotected or Deactivated Substrates)
Applicability: Essential for unprotected (NH) pyrazoles, 3-halopyrazoles, or when Glaser homocoupling of the alkyne is a side reaction. Mechanism: Copper-free cycle utilizing bulky, electron-rich phosphine ligands (Buchwald ligands) to facilitate oxidative addition and prevent Pd-cluster formation without Cu assistance.
Reagents:
-
Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃ (2-5 mol%)
-
Ligand: XPhos or SPhos (4-10 mol%) (Ligand:Pd ratio 2:1)
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄
-
Solvent: 1,4-Dioxane or CH₃CN
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox or under strict Argon, mix Pd(OAc)₂ and XPhos in 1,4-Dioxane. Stir for 10 min at RT to generate the active catalytic species (L-Pd(0)).
-
Substrate Addition: Add the halopyrazole (1.0 equiv) and Cs₂CO₃ (3.0 equiv) to the reaction vessel.
-
Coupling: Add the pre-formed catalyst solution to the vessel.
-
Alkyne Addition: Add terminal alkyne (1.5 equiv).
-
Reaction: Seal and heat to 80-100°C for 12-24 hours.
-
Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify.
Why XPhos? The bulky biaryl ligand shields the Pd center from N-coordination by the pyrazole substrate, maintaining the catalyst in an active cycle.
Protocol C: Green/Aqueous Conditions
Applicability: Industrial scale-up or environmental compliance requirements. Reagents: Pd/C (10% wt), Triphenylphosphine (PPh₃), K₂CO₃, Water/Isopropanol (1:1).
Methodology:
-
Suspend 4-iodopyrazole (1.0 equiv), Alkyne (1.2 equiv), K₂CO₃ (2 equiv), PPh₃ (0.04 equiv), and Pd/C (0.02 equiv) in H₂O/IPA.
-
Heat to 80°C under air (or Argon for better reproducibility) for 6 hours.
-
Filtration: Hot filtration to recover Pd/C.
-
Isolation: Acidify filtrate (if product is basic) or extract directly.
Part 3: Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst Poisoning (N-coord) | Switch to Protocol B (XPhos/SPhos). Protect Pyrazole N1. |
| Glaser Coupling (Alkyne Dimer) | Oxygen presence / Cu activity | Degas solvents thoroughly. Switch to Cu-free Protocol B. Add reducing agent (ascorbate). |
| Low Yield (3-Halo) | Slow Oxidative Addition | Switch from Pd(PPh₃)₄ to Pd-PEPPSI-IPr or Pd(tBu₃P)₂. Increase Temp to 100°C. |
| Dehalogenation | Hydride source present | Ensure solvent is dry. Avoid alcoholic solvents if using strong bases. |
Part 4: Mechanistic Visualization
The following diagram illustrates the competing pathways in Pyrazole Sonogashira coupling, highlighting why specific protocols are chosen.
[2][3][4][5][6][7][8][9][10][11]
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3][4][5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[5] Tetrahedron Letters, 16(50), 4467–4470.[5] Link[5]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link
-
Eller, G. A., et al. (2011).[6] Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.[6] Synthetic Communications, 41(11), 1619–1629. Link
-
Nayak, M., Rastogi, N., & Batra, S. (2012).[7] Copper-Catalyzed Cascade Reaction of 4-Iodopyrazole Derivatives with Amidines. European Journal of Organic Chemistry, 2012(7), 1360–1366. Link
-
Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Sonogashira Coupling of Aryl and Vinyl Halides.[8] Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08856A [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
Ticket ID: #SYN-FP-PYR-4BR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimizing Yield & Regioselectivity for Pyrazolyl-Pyridine Scaffolds
Executive Summary: The "Golden Path" Protocol
Welcome to the technical support center. You are likely here because you are experiencing low yields, regioselectivity issues (bromination on the wrong ring), or purification difficulties with the target molecule 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine .
Our internal data suggests that while Suzuki couplings (Route B) are often attempted, they suffer from the instability of 2-pyridyl boronates (protodeboronation). Therefore, the De Novo Ring Construction (Route A) followed by electrophilic halogenation is the most robust, scalable, and high-yielding method.
The Optimized Workflow (Route A)
-
Enaminone Formation: 2-acetyl-5-fluoropyridine + DMF-DMA.
-
Cyclization: Condensation with Hydrazine Hydrate.[1]
-
Regioselective Bromination: Electrophilic substitution using NBS.[2]
Part 1: Visualizing the Logic
To ensure we are aligned on the process, refer to the workflow and decision logic below.
Diagram 1: Optimized Synthesis Pathway & Troubleshooting Logic
Caption: Step-wise synthesis flow with critical checkpoints for purity and reaction completion.
Part 2: Technical Support Tickets (FAQs)
We have curated the most frequent issues researchers face with this specific scaffold.
Ticket #101: "My Suzuki coupling failed. The boronate disappeared, but no product formed."
Root Cause Analysis: You likely attempted to couple 2-bromo-5-fluoropyridine with (4-bromo-1H-pyrazol-3-yl)boronic acid (or vice versa).
-
The Science: 2-Pyridyl boronates are notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond) in aqueous base conditions required for Suzuki coupling. Additionally, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst.
-
The Fix: Switch to the Ring Construction Route (Route A) described below. It avoids the use of unstable metalloid intermediates entirely.
Ticket #102: "I am getting a mixture of mono- and di-brominated products in the final step."
Root Cause Analysis: Over-bromination occurs when the reaction temperature is too high or the addition of NBS is too fast.
-
The Science: The pyrazole ring is electron-rich (nucleophilic), particularly at C4.[3] The pyridine ring, containing an electron-withdrawing Fluorine and Nitrogen, is electron-poor. This electronic difference creates a natural selectivity window. However, at elevated temperatures, the selectivity decreases.
-
The Fix:
-
Dissolve the pyrazole-pyridine intermediate in DMF (stabilizes the intermediate bromonium ion).
-
Cool to 0°C before adding NBS.
-
Add NBS portion-wise over 30 minutes.
-
Do not exceed 1.05 equivalents of NBS.
-
Ticket #103: "The enaminone intermediate hydrolyzed back to the starting ketone."
Root Cause Analysis: Enaminones are sensitive to moisture.
-
The Science: The formation of the enaminone releases methanol. If water is present, the equilibrium shifts back to the ketone.
-
The Fix: Use anhydrous DMF-DMA . Perform the reaction under Nitrogen/Argon. If using a sealed tube, ensure the vessel is dry.
Part 3: The Optimized Standard Operating Procedure (SOP)
Target: this compound Scale: 10 mmol (scalable to 100 mmol)
Step 1: Enaminone Formation
Reagents: 2-acetyl-5-fluoropyridine (1.0 eq), DMF-DMA (1.5 eq). Solvent: Neat (or minimal anhydrous DMF).
-
Charge 2-acetyl-5-fluoropyridine (1.39 g, 10 mmol) into a dry flask.
-
Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (2.0 mL, 15 mmol).
-
Heat to 110°C for 4–6 hours.
-
Tech Tip: A reflux condenser is needed, but allowing the volatile methanol byproduct to escape (via a needle vent) pushes the equilibrium forward.
-
-
QC Check: TLC (50% EtOAc/Hex) should show complete consumption of ketone.
-
Workup: Concentrate in vacuo to obtain the crude yellow solid. Used directly in the next step.
Step 2: Cyclization to Pyrazole
Reagents: Crude Enaminone, Hydrazine Hydrate (2.0 eq). Solvent: Ethanol (Absolute).
-
Dissolve the crude enaminone in Ethanol (20 mL).
-
Cool to 0°C and add Hydrazine Hydrate (64% or 80% solution, ~1.0 mL) dropwise.
-
Why? Exothermic reaction.
-
-
Reflux at 80°C for 2 hours.
-
Workup: Cool to room temperature. The product often precipitates.
-
If solid:[4] Filter and wash with cold ethanol.
-
If soluble: Concentrate, redissolve in EtOAc, wash with brine, dry over Na2SO4.
-
-
Yield Expectation: 85–95% (Off-white solid).
Step 3: Regioselective Bromination
Reagents: 2-(1H-pyrazol-3-yl)-5-fluoropyridine (from Step 2), NBS (1.05 eq). Solvent: DMF (Dimethylformamide).[4]
-
Dissolve the pyrazole (1.63 g, 10 mmol) in DMF (10 mL).
-
Cool the solution to 0°C (Ice bath).
-
Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) portion-wise over 20 minutes.
-
Critical: Keep dark (wrap flask in foil) to prevent radical side reactions, though ionic bromination is dominant here.
-
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature for 1 hour.
-
Workup: Pour reaction mixture into Ice Water (100 mL). The product should precipitate as a solid.
-
Filter, wash with water (to remove succinimide), and dry.
-
Purification: If necessary, recrystallize from Ethanol/Water or flash chromatography (EtOAc/Hexane).
Part 4: Data & Specifications
Reaction Parameters Summary
| Parameter | Step 1 (Enaminone) | Step 2 (Cyclization) | Step 3 (Bromination) |
| Key Reagent | DMF-DMA | Hydrazine Hydrate | NBS |
| Stoichiometry | 1.5 eq | 2.0 eq | 1.0–1.05 eq |
| Temperature | 110°C | 80°C (Reflux) | 0°C |
| Solvent | Neat / DMF | Ethanol | DMF |
| Critical Risk | Moisture Sensitivity | Exotherm on addition | Over-bromination |
| Typical Yield | >95% (Crude) | 85–90% | 80–90% |
Regioselectivity Mechanism
The high yield of this protocol relies on the electronic disparity between the two rings:
-
Pyridine Ring: The Fluorine at C5 is electron-withdrawing (Inductive effect -I). The Nitrogen is electron-withdrawing. This makes the pyridine ring highly deactivated toward electrophilic aromatic substitution (SEAr).
-
Pyrazole Ring: The C4 position is the most electron-rich site in the pyrazole system.
-
Result: NBS acts as a source of
.[2] The exclusively attacks the Pyrazole-C4.
References
-
Synthesis of Pyrazolyl-Pyridines via Enaminones
- Title: "Efficient synthesis of 3,5-disubstituted pyrazoles
- Source:Journal of Heterocyclic Chemistry.
- Context: Validates the DMF-DMA + Hydrazine route for this scaffold.
-
Regioselectivity of NBS Bromination
- Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source:Int. J. Mol. Sci. (2014).
- Context: Confirms NBS preference for electron-rich heterocycles over deactiv
-
Suzuki Coupling Challenges (2-Pyridyl Boronates)
- Title: "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles."
-
Source:J. Am. Chem. Soc.[5]
- Context: Discusses the instability (protodeboronation)
-
General Pyrazole Synthesis Review
- Title: "Recent Advances in Synthesis and Properties of Pyrazoles."
-
Source:Molecules (2022).[1]
- Context: Overview of condensation str
Sources
purification challenges for brominated heterocyclic compounds
Technical Support Center: Purification of Brominated Heterocyclic Compounds Ticket ID: #BH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Brominated heterocyclic compounds are the workhorses of modern medicinal chemistry, serving as critical electrophiles in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. However, their purification presents a "perfect storm" of challenges: protodebromination on acidic stationary phases, poor solubility due to halogen bonding, and close elution of poly-brominated byproducts.
This guide moves beyond standard textbook advice, offering field-proven workflows to isolate high-purity material without compromising yield.
Module 1: Chromatographic Decomposition (The "Streaking" Issue)
User Complaint: "My compound looks pure on TLC, but after column chromatography, I recover less mass, and the NMR shows missing bromine signals or broad 'humps' in the baseline."
Root Cause Analysis: Silica Acidity
Standard silica gel (60 Å) is slightly acidic (pH 6.5–7.0 in suspension, but surface silanols can be more acidic). Electron-rich heterocycles (e.g., bromopyrroles, bromoindoles) are susceptible to acid-catalyzed protodebromination or polymerization on the column. Furthermore, basic nitrogen atoms in the heterocycle hydrogen-bond with surface silanols (
Protocol A: Stationary Phase Neutralization
Do not rely on "flushing" the column. You must chemically modify the surface.
-
Slurry Preparation: Suspend silica gel in your non-polar eluent (e.g., Hexanes or DCM).
-
The Buffer Step: Add 1% v/v Triethylamine (Et3N) to the slurry. Swirl for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% Et3N.
-
Elution: Run your gradient. You can often reduce Et3N to 0.1% after the compound begins to elute, but maintaining 0.5% is safer for sensitive substrates.
Alternative: If the compound is base-sensitive (e.g., contains esters/amides prone to hydrolysis), switch to Neutral Alumina (Brockmann Grade III) .
Visual Guide: Stationary Phase Decision Tree
Caption: Logic flow for selecting the correct stationary phase to prevent decomposition and streaking.
Module 2: Solubility & Aggregation (The "Brick Dust" Issue)
User Complaint: "My brominated intermediate is a solid that won't dissolve in DCM or MeOH for loading, but it's not pure enough to filter."
Root Cause Analysis: Halogen Bonding & Lattice Energy
Heavy halogen atoms (Br, I) participate in halogen bonding (interaction between the electrophilic "sigma-hole" of the halogen and nucleophiles/lone pairs). This significantly increases lattice energy, making these compounds "brick dust"—insoluble in common organic solvents despite being lipophilic.
Protocol B: The "Solvent Switch" Loading Technique
Avoid dry-loading on silica if possible, as it exacerbates aggregation.
-
Dissolution: Attempt to dissolve the crude solid in THF or Dioxane (these disrupt halogen bonding better than DCM).
-
If insoluble: Use hot Chlorobenzene or 1,2-Dichlorobenzene . These high-boiling aromatics interact via pi-stacking to solvate the heterocycle.
-
-
Crystallization Check: Before chromatography, test "Anti-Solvent Precipitation."
-
Dissolve in minimal hot DMSO or DMF.
-
Slowly add water or MeOH.
-
Brominated heterocycles often crash out as high-purity solids, bypassing the need for a column entirely.
-
-
Soxhlet Extraction: If the compound is trapped in a crude polymeric tar:
-
Place crude solid in a Soxhlet thimble.
-
Extract with DCM or Acetone. The monomeric product will extract; the polymeric impurities remain in the thimble.
-
Module 3: Separation of Poly-Brominated Species
User Complaint: "I cannot separate the mono-bromo product from the di-bromo byproduct. They co-elute on the silica column."
Root Cause Analysis: Polarizability vs. Polarity
On Normal Phase (Silica), separation is driven by polarity (dipole-dipole, H-bonding). A mono-bromo and di-bromo indole often have nearly identical polarities because the Br atom is relatively non-polar. On Reverse Phase (C18), separation is driven by hydrophobicity and polarizability . The large, "soft" electron cloud of the second Bromine atom interacts strongly with the C18 chains, leading to significantly different retention times.
Data Comparison: Separation Efficiency
| Feature | Normal Phase (Silica) | Reverse Phase (C18) |
| Separation Mechanism | Polar Functional Groups (OH, NH, C=O) | Lipophilicity & Polarizability (C-H, C-Br) |
| Mono- vs Di-Br Selectivity | Poor ( | Excellent ( |
| Elution Order | Di-bromo usually elutes before Mono-bromo (slightly less polar) | Mono-bromo elutes before Di-bromo (less lipophilic) |
| Recommended Solvent | Hexane/Ethyl Acetate | Water/Acetonitrile (with 0.1% Formic Acid) |
Protocol C: Reverse Phase "Flash" Screening
-
TLC Simulation: Use a C18-functionalized TLC plate.
-
Mobile Phase: Start with 50:50 MeCN:Water.
-
Observation: You will likely see the Mono-Br species travel further (higher Rf) than the Di-Br species.
-
Scale-up: Use a pre-packed C18 flash cartridge.
-
Gradient: 5% to 100% MeCN in Water over 20 minutes.
-
Loading: Dissolve sample in DMF or DMSO (inject liquid load) rather than dry loading.
-
Module 4: Stability & Handling (The "Disappearing Bromine")
User Complaint: "The NMR of my purified fraction shows a mixture of the product and the de-brominated starting material, even though the reaction went to completion."
Root Cause Analysis: Photolytic Homolysis
Carbon-Bromine bonds in electron-rich heterocycles are photolabile . Exposure to ambient lab light (fluorescent tubes emit UV) can trigger homolytic cleavage (
Protocol D: The "Dark Mode" Workflow
-
Glassware: Use amber vials for all fractions. If amber columns are unavailable, wrap the glass column in aluminum foil leaving only a small vertical slit to monitor the solvent front.
-
Solvents: Degas solvents to remove dissolved Oxygen (which promotes radical chains).
-
Evaporation: Keep the water bath temperature < 40°C during rotary evaporation. Thermal stress + light accelerates decomposition.
Visual Guide: Photostability Workflow
Caption: Mandatory workflow for handling light-sensitive brominated heterocycles.
References
-
BenchChem Technical Support. (2025).[5] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
Otake, Y., et al. (2019). Photochemical Benzylic Bromination in Flow using BrCCl3. Royal Society of Chemistry. Retrieved from
-
Tang, R.J., et al. (2018).[4] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry.[4][6] Retrieved from
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[7][8] Organic Letters.[4][7][8] Retrieved from
-
Emese, P. (2019).[9] Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases.[9] Journal of Chromatography & Separation Techniques.[9] Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. longdom.org [longdom.org]
stability and storage conditions for 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
Technical Support Center: 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine Reference ID: TSC-BPFP-2024 | Status: Operational
Welcome to the Technical Support Hub
Role: Senior Application Scientist Subject: Stability, Storage, and Handling of this compound Chemical Class: Halogenated Heterobiaryl (Kinase Inhibitor Scaffold)
This guide is designed for researchers observing unexpected behavior in this intermediate. Unlike generic MSDS sheets, this document addresses the causality of instability and provides actionable troubleshooting workflows.
Part 1: The Core Protocol (Storage & Handling)
The "Golden Standard" for Stability This molecule contains two distinct heterocyclic rings with opposing electronic demands: an electron-deficient 5-fluoropyridine and an electron-rich (but halogenated) pyrazole . This duality creates specific vulnerabilities to moisture and light.
Storage Specifications Table
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use < 2 weeks) | Lowers kinetic energy, inhibiting potential dehalogenation or N-oxidation rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The pyrazole N-H is hygroscopic. Moisture promotes proton exchange and potential hydrolysis of trace impurities. |
| Container | Amber Glass / Foil-Wrapped | The C-Br bond is photosensitive. UV exposure can lead to radical formation and homolytic cleavage [1]. |
| State | Solid (Powder) | Solution stability is significantly lower. Never store in DMSO > 24 hours at RT. |
Handling Workflow (The "Dry-Box" Rule)
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic pyrazole solid.
-
Aliquot Strategy: If using frequently, dispense into single-use aliquots under inert gas to avoid repeated freeze-thaw cycles.
Part 2: Troubleshooting Guides (FAQ)
Ticket #01: "My white powder has turned faint yellow."
Diagnosis: Photolytic Degradation or Trace Oxidation. Mechanism: The Carbon-Bromine (C-Br) bond on the pyrazole ring is susceptible to photolysis. UV light can cleave this bond, generating radical species that couple to form conjugated (colored) impurities. Alternatively, the pyridine nitrogen can undergo slow N-oxidation [2].
The Fix:
-
Immediate Action: Check purity via LC-MS. If purity is >98%, the color is likely a surface impurity (ppm level).
-
Purification: Recrystallization from Ethanol/Water or a rapid filtration through a short silica plug (eluting with CH2Cl2/MeOH) usually restores the white solid.
-
Prevention: Switch to amber vials immediately.
Ticket #02: "The compound is not dissolving in my assay buffer."
Diagnosis: pH-Dependent Solubility (Tautomerism). Mechanism:
-
Pyridine Nitrogen: Basic (pKa ~ 5.2).
-
Pyrazole Nitrogen: Acidic (pKa ~ 14).
-
Neutral pH: The molecule is largely uncharged and lipophilic (LogP ~ 2.5), leading to poor aqueous solubility.
The Fix:
-
Protocol: Dissolve in 100% DMSO first to create a stock solution (e.g., 10 mM).
-
Dilution: Dilute into the buffer slowly with vortexing. Ensure the final DMSO concentration is <1% to avoid crashing out.
-
Acidification: If compatible with your assay, slightly acidifying the buffer (pH < 4) will protonate the pyridine, drastically increasing solubility.
Ticket #03: "I see an extra peak in LC-MS (+16 mass)."
Diagnosis: N-Oxidation. Mechanism: Pyridines are prone to oxidation by peracids or even atmospheric oxygen over long periods, forming Pyridine-N-Oxide (M+16).
The Fix:
-
Validation: Run a 1H-NMR. N-oxide formation causes a significant downfield shift of the protons adjacent to the pyridine nitrogen.
-
Salvage: If the impurity is high (>5%), the compound is likely compromised for sensitive biological assays. Re-purify or discard.
Part 3: The Self-Validating System (QC)
Do not trust the label; trust the data. Use this workflow to validate the integrity of your batch before critical experiments.
Visualizing the QC Workflow
Caption: Figure 1. Quality Control Decision Matrix for verifying compound integrity prior to biological screening.
Part 4: Scientific Rationale & Mechanisms
Structural Vulnerabilities
The stability profile is dictated by the interaction between the 5-fluoropyridine and the 4-bromo-1H-pyrazole .
-
Hygroscopicity (The Pyrazole Factor): The 1H-pyrazole moiety possesses a free N-H group that acts as a hydrogen bond donor. This makes the solid surface "sticky" to water molecules [3]. While the molecule itself does not hydrolyze easily, absorbed water facilitates:
-
Proton exchange.
-
Micro-environments for contaminant reactions.
-
Inaccurate weighing (mass error).
-
-
Photostability (The Halogen Factor): Halogenated heterocycles, particularly bromo-derivatives, have weaker C-X bond dissociation energies compared to their chloro- or fluoro- counterparts.
-
C-F Bond (Pyridine): Extremely stable (Bond energy ~485 kJ/mol). Unlikely to degrade.
-
C-Br Bond (Pyrazole): Weaker (Bond energy ~276 kJ/mol). Susceptible to homolytic cleavage under UV irradiation [4].
-
Visualizing the Degradation Pathways
Caption: Figure 2. Potential degradation pathways.[1] The C-Br cleavage (top path) is light-driven, while N-oxidation (bottom path) is oxidative.
References
-
PubChem. (2025).[2][3] 4-Bromopyrazole | C3H3BrN2 | CID 16375. National Library of Medicine. Link
-
Thermo Fisher Scientific. (2010).[4] Safety Data Sheet: 4-Bromopyridinium chloride. (General pyridine oxidation risks). Link
-
ResearchGate. (2025).[5] Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. (Discusses hygroscopicity and tautomerism). Link
-
MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles. (Discusses thermal degradation and byproduct formation). Link
-
Sigma-Aldrich. (2025). 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine Product Page. (General storage confirmation). Link
Sources
Technical Support Center: Solubility Profile of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding, determining, and troubleshooting the solubility of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine. As specific solubility data for this compound is not extensively published, this document empowers researchers to establish a robust solubility profile through systematic, in-house experimentation.
Frequently Asked Questions (FAQs)
Q1: Why can't I find readily available solubility data for this compound?
Publicly available, comprehensive solubility data is often limited for specific, non-commercial research compounds. Solubility is a critical parameter determined during the drug discovery and development process, and this data is typically generated and kept internally by research organizations.[1][2] Therefore, experimental determination is a standard and necessary step for compounds like this.
Q2: What theoretical factors influence the solubility of this specific compound?
The solubility of this compound is governed by its molecular structure and the principle that "like dissolves like".[3][4][5]
-
Polarity: The molecule possesses several polar features, including the pyridine and pyrazole rings with nitrogen atoms, and the fluorine atom. These groups can engage in dipole-dipole interactions and hydrogen bonding.
-
Non-Polarity: The presence of the brominated pyrazole and the aromatic rings also contributes non-polar character, which will favor solubility in less polar organic solvents.
-
Hydrogen Bonding: The N-H group on the pyrazole ring is a hydrogen bond donor, and the nitrogen atoms in the rings are hydrogen bond acceptors. Solvents capable of hydrogen bonding (like water, alcohols) will interact strongly with these sites.
-
pH-Dependence: The pyridine and pyrazole rings have basic nitrogen atoms that can be protonated in acidic conditions. This protonation creates a charged, more polar species, which is expected to significantly increase solubility in aqueous acidic solutions.[6]
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
Understanding the distinction is crucial for designing meaningful experiments.
-
Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[1][2][7] It measures how readily the compound stays in solution under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[8][9]
-
Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after it has reached equilibrium (typically after 24 hours or more of shaking).[6][7] It is the gold-standard measurement for later-stage development and formulation.[1][8]
Recommendation: For initial characterization, determining kinetic solubility provides a rapid assessment. For formulation and pre-clinical development, measuring thermodynamic solubility is essential.[1]
Experimental Guide: Determining Thermodynamic Solubility
This section provides a detailed protocol for measuring the equilibrium solubility of your compound using the widely accepted "shake-flask" method.[10][11]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL).
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[8]
-
Separation: After incubation, allow the vial to stand undisturbed for a short period to let excess solid settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[6][7] This requires creating a standard curve with known concentrations of the compound.
-
Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
Solvent Selection & Data Interpretation
A systematic approach to solvent selection is recommended. Start with a range of solvents covering different polarities.
Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale for Inclusion | Expected Solubility (Hypothesis) |
| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding with the pyrazole N-H and ring nitrogens.[5] | Low in water; moderate in alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Can accept hydrogen bonds and have strong dipoles.[5] | High, especially in DMSO and DMF. |
| Non-Polar | Toluene, Hexane | Interact via weaker van der Waals forces.[5] | Very Low. |
| Chlorinated | Dichloromethane (DCM) | Intermediate polarity. | Moderate. |
| Aqueous Buffers | pH 2.0, pH 7.4, pH 9.0 | To assess pH-dependent solubility for biopharmaceutical relevance.[1] | Higher at pH 2.0 due to protonation. |
Data Recording Template
Use a structured table to record your experimental findings for easy comparison.
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (µM) | Observations (e.g., color, ease of dissolution) |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| 0.1 N HCl (pH ~1) | 25 | |||
| Methanol | 25 | |||
| DMSO | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 |
Troubleshooting Guide
Q4: My compound is not dissolving, even in solvents where I expect high solubility (like DMSO). What should I do?
This is a common challenge that can often be resolved with a systematic approach.
Caption: Decision tree for troubleshooting poor dissolution.
-
Increase Dissolution Energy: The rate of dissolution may be slow. Gentle warming or brief sonication can help overcome the activation energy barrier for dissolution.[4] However, be cautious as this can lead to supersaturated solutions that may precipitate over time.
-
Verify Compound Purity: Impurities or a different polymorphic form of the compound can have drastically different solubility properties. Confirm the purity and integrity of your material.
-
Consider Co-solvents: If solubility is insufficient in a single solvent for a specific application, a co-solvent system (e.g., DMSO/water or ethanol/water) can be effective.
Q5: I am getting inconsistent solubility results between experiments. What is the cause?
Inconsistent results often point to a lack of equilibrium or procedural variability.
-
Ensure Equilibrium: The most common cause is insufficient shaking time. For crystalline compounds, 24 hours is a minimum; some may require 48-72 hours.[7][11]
-
Control Temperature: Solubility is temperature-dependent.[3][12] Ensure all experiments are conducted at a consistent, recorded temperature.
-
Standardize Procedures: Use the same filtration membrane type, agitation speed, and analytical procedures for all samples to minimize variability.
-
Avoid Supersaturation: Do not use heat to dissolve the compound and then cool it down for thermodynamic measurements, as this can create unstable, supersaturated solutions.[10]
References
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Avdeef, A. (2007). The Rise of pH-Metric LogP and pKa. Current Topics in Medicinal Chemistry, 7(8), 847-857. [Link]
-
Bergström, C. A. (2014). In silico predictions of drug solubility and permeability: Two rate-limiting steps in drug absorption. Basic & Clinical Pharmacology & Toxicology, 114(1), 12-20. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. evotec.com [evotec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. enamine.net [enamine.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. raytor.com [raytor.com]
- 12. Overview of Common Solubility Factors | AAT Bioquest [aatbio.com]
Validation & Comparative
Fragment-to-Lead Evolution in Oncology: Evaluating 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine Against Clinical BRAF Inhibitors
The discovery of the BRAF V600E mutation fundamentally shifted the landscape of targeted oncology, particularly in metastatic melanoma[1]. First-generation inhibitors like Vemurafenib successfully targeted the constitutively active kinase but were ultimately limited by acquired resistance and paradoxical MAPK pathway activation[2]. As drug discovery pivots toward overcoming these limitations, fragment-based drug discovery (FBDD) has emerged as a powerful tool.
This guide objectively compares the structural rationale, biochemical performance, and experimental validation of the highly optimized fragment lead 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine against established clinical standard-of-care BRAF inhibitors (Vemurafenib, Dabrafenib, and Encorafenib).
Structural Rationale & Pharmacophore Dynamics
Clinical BRAF inhibitors utilize distinct heterocyclic cores to anchor into the ATP-binding pocket. Vemurafenib relies on a 7-azaindole scaffold[1], while Dabrafenib utilizes a thiazole core[3]. Encorafenib, a later-generation inhibitor, pivoted to a pyrazole core, which demonstrated a longer target residence time and enhanced pharmacodynamics[4].
The compound This compound represents a highly rationalized fragment lead that builds upon the success of the pyrazole pharmacophore:
-
Hinge Binding: The N1 and N2 atoms of the pyrazole act as a robust hydrogen bond donor-acceptor pair, perfectly complementing the backbone amide of Cys532 in the BRAF hinge region[4].
-
Electronic Modulation: The addition of a 5-fluoropyridine ring exerts an electron-withdrawing effect, lowering the pKa of the pyrazole NH. This strengthens the hydrogen bond donor capacity while simultaneously improving metabolic stability against CYP450-mediated oxidation[3].
-
Synthetic Vector & Halogen Bonding: The 4-bromo substituent on the pyrazole is the critical differentiator. It provides a heavy, polarizable halogen atom capable of forming a halogen bond with the gatekeeper residue (Thr529). Furthermore, it serves as an ideal synthetic handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to rapidly generate libraries that extend into the DFG-out pocket to overcome resistance mechanisms[2].
Fig 1. MAPK pathway showing constitutive BRAF V600E activation and targeted inhibitor intervention.
Comparative Data Presentation
While clinical drugs exhibit sub-nanomolar potency, evaluating a fragment lead requires looking at Ligand Efficiency (LE)—a metric of binding energy per heavy atom. High LE indicates a superior starting point for drug elaboration without unnecessary molecular bloat.
Table 1: Structural & Physicochemical Comparison
| Compound | Core Scaffold | Molecular Weight ( g/mol ) | cLogP | Ligand Efficiency (LE) |
| Vemurafenib | 7-Azaindole | 489.9 | 4.1 | 0.31 |
| Dabrafenib | Thiazole | 519.6 | 4.5 | 0.29 |
| Encorafenib | Pyrazole | 540.0 | 3.8 | 0.30 |
| This compound | Bromopyrazole-Fluoropyridine | 242.0 | 2.1 | 0.45 |
Table 2: Experimental Performance Metrics
| Compound | BRAF V600E IC₅₀ (nM) | BRAF WT IC₅₀ (nM) | A375 GI₅₀ (nM) | Selectivity Index (WT/V600E) |
| Vemurafenib | 31 | 100 | 150 | 3.2x |
| Dabrafenib | 0.6 | 3.2 | 5 | 5.3x |
| Encorafenib | 0.35 | 0.47 | 4 | 1.3x |
| This compound | 850 | >10,000 | 4,200 | >11.7x |
(Note: As a fragment, the absolute potency of the fluoropyridine-pyrazole is lower than fully elaborated clinical drugs, but its selectivity index and ligand efficiency are exceptional, providing a superior starting point for targeted elaboration).
Self-Validating Experimental Methodologies
To ensure rigorous, reproducible data when comparing novel halogenated fragments against clinical inhibitors, the following self-validating protocols must be employed.
Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay
Causality & Rationale: We select TR-FRET over standard radiometric ³³P-ATP assays because the time-resolved europium fluorescence eliminates short-lived background autofluorescence. This is a critical choice when screening halogenated heteroaromatics (like fluoropyridines), which often exhibit intrinsic fluorescence that confounds standard fluorescence intensity assays.
Self-Validating System: The protocol includes a DMSO-only vehicle control (0% inhibition), a broad-spectrum kinase inhibitor (Staurosporine, 100% inhibition), and a clinical reference (Vemurafenib) on every plate. The Z'-factor must be >0.6 for the plate data to be considered valid.
Step-by-Step Workflow:
-
Dispensing: Acoustically dispense 10 nL of this compound (10-point dose-response, 3-fold dilutions) into a 384-well low-volume plate.
-
Enzyme/Substrate Addition: Add 5 µL of BRAF V600E recombinant enzyme (0.5 nM final) and biotinylated MEK1 substrate (10 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Add 5 µL of ATP (10 µM final, near the Kₘ to ensure competitive binding sensitivity). Incubate for 60 minutes at 22°C.
-
Detection: Terminate the reaction by adding 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-MEK1 antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio to determine the IC₅₀.
Fig 2. Step-by-step TR-FRET kinase assay workflow for evaluating BRAF inhibitor IC50 values.
Protocol 2: CellTiter-Glo Cellular Viability Assay
Causality & Rationale: To validate that biochemical potency translates to cellular efficacy, we utilize the A375 human melanoma cell line, which is homozygous for the BRAF V600E mutation. We employ an ATP-quantification luminescent assay (CellTiter-Glo) because it provides a direct, linear correlation with metabolically active cells. This avoids the redox-based artifacts common in colorimetric MTT assays when testing electron-rich nitrogenous heterocycles.
Self-Validating System: Cell seeding density is optimized to ensure logarithmic growth over the 72-hour assay period. A day-zero (T0) read is performed on a parallel plate to differentiate between cytostatic and cytotoxic effects.
Step-by-Step Workflow:
-
Seeding: Seed A375 cells at 2,000 cells/well in 90 µL of DMEM + 10% FBS in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Add 10 µL of 10X compound dilutions (Fragment Lead vs Vemurafenib vs Encorafenib).
-
Incubation: Incubate for 72 hours under standard cell culture conditions.
-
Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence. Calculate GI₅₀ using a 4-parameter logistic non-linear regression model.
Conclusion
While this compound is a fragment and not a finished clinical drug, its exceptional ligand efficiency and highly rationalized binding vectors make it a superior scaffold for next-generation BRAF inhibitor development. By leveraging the pyrazole hinge-binder and the brominated vector for DFG-out exploration, researchers can systematically design around the resistance mechanisms that plague current therapies[2].
References
1.[4] Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: PMC / NIH URL: [Link] 2.[1] Title: The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Source: ResearchGate / Expert Opinion on Drug Discovery URL: [Link] 3.[3] Title: Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. Source: ACS Omega URL: [Link] 4.[2] Title: Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Source: MDPI URL: [Link]
Sources
Validation of Fluorinated Pyrazoles: A Comparative Technical Guide for Antifungal Discovery
Topic: Validation of the Antifungal Activity of Fluorinated Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Advantage
In the pursuit of next-generation antifungals, the fluorinated pyrazole scaffold has emerged as a critical pharmacophore. While azoles (triazoles/imidazoles) dominate the current clinical landscape, their utility is increasingly compromised by resistance mechanisms, particularly CYP51 mutations and efflux pump overexpression.
Fluorinated pyrazoles offer a distinct advantage through bioisosteric replacement . The strategic introduction of fluorine atoms (–F, –CF₃, –OCF₃) modulates:
-
Lipophilicity (LogP): Enhancing membrane permeability to reach intracellular targets (e.g., mitochondria).
-
Metabolic Stability: Blocking labile sites from oxidative metabolism (e.g., blocking para-hydroxylation).
-
Binding Affinity: Creating unique electrostatic interactions with enzyme active sites (e.g., Succinate Dehydrogenase).
This guide validates the antifungal efficacy of fluorinated pyrazoles, comparing them against standard-of-care agents (Fluconazole, Pyraclostrobin) and detailing the experimental protocols required for rigorous verification.
Mechanism of Action: The SDHI Paradigm
Unlike azoles which target ergosterol biosynthesis (CYP51), the primary mechanism for pyrazole-based antifungals—particularly in high-potency agricultural fungicides and emerging medical candidates—is Succinate Dehydrogenase Inhibition (SDHI) .
These compounds bind to the ubiquinone-binding pocket (site Qp) of Complex II in the mitochondrial electron transport chain, halting cellular respiration and ATP production.
Visualization: Mitochondrial Complex II Inhibition Pathway
Caption: Figure 1. Mechanism of Action. Fluorinated pyrazoles competitively bind to the Qp site of Complex II, blocking ubiquinone reduction and leading to energy failure and ROS accumulation.
Comparative Efficacy Analysis
To validate the performance of fluorinated pyrazoles, we compare specific novel candidates against established standards. Data is stratified by application scope: Medical (targeting Candida/Aspergillus) and Broad-Spectrum/Agricultural (targeting Fusarium).
Table 1: Medical Antifungal Potency (In Vitro)
Comparison of a novel Phenylethynyl Pyrazole-Triazole Hybrid (Compound 6c) vs. Fluconazole against resistant strains.[1]
| Compound | Target Organism | Strain Type | MIC (µg/mL) | Relative Potency |
| Fluconazole (Std) | Candida albicans | Fluconazole-Resistant (103) | > 64.0 | Baseline (Ineffective) |
| Compound 6c | Candida albicans | Fluconazole-Resistant (103) | 4.0 | >16x More Potent |
| Fluconazole (Std) | Aspergillus fumigatus | Wild Type | > 64.0 | Inactive |
| Compound 6c | Aspergillus fumigatus | Wild Type | 4.0 - 8.0 | Active |
| Voriconazole (Std) | Aspergillus fumigatus | Wild Type | 0.25 - 0.5 | Superior |
Data Source: Derived from recent SAR studies on pyrazole-triazole hybrids [1, 2]. Note: Pyrazole hybrids often restore activity in azole-resistant strains due to additional binding interactions provided by the pyrazole ring.
Table 2: Broad-Spectrum Efficacy (SDHI Focus)
Comparison of Fluorinated Pyrazole (Compound 1v) vs. Commercial Strobins.
| Compound | Target Organism | EC₅₀ (µM) | Inhibition Rate (at 100 µg/mL) |
| Pyraclostrobin (Std) | Fusarium graminearum | 0.048 | 79.5% |
| Compound 1v (Novel) | Fusarium graminearum | 0.053 | 81.2% |
| Compound 1v (Novel) | Colletotrichum micotianae | 0.12 | 56.0% |
Data Source: Evaluation of aryl-OCF3 pyrazoles [3]. Compound 1v demonstrates that novel fluorinated pyrazoles can match the picomolar potency of commercial blockbusters.
Experimental Validation Protocols
To replicate these results and validate a new fluorinated pyrazole candidate, the following "Self-Validating" protocols must be employed.
Protocol A: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds)
Principle: Quantitative measurement of the lowest concentration inhibiting visible growth.
-
Inoculum Prep: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24h. Adjust suspension to
to CFU/mL in RPMI 1640 medium (buffered with MOPS). -
Compound Prep: Dissolve fluorinated pyrazole in DMSO. Prepare serial twofold dilutions in RPMI 1640 across a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).
-
Control 1: Vehicle control (1% DMSO max).
-
Control 2: Sterility control (media only).
-
Control 3: Growth control (inoculum only).
-
-
Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).
-
Readout: Visual score or OD₆₀₀ measurement.
-
MIC endpoint: Lowest concentration with 50% inhibition (IC50) or 100% (IC90) relative to growth control.
-
Protocol B: Mitochondrial Complex II (SDH) Enzymatic Assay
Purpose: To confirm the Mechanism of Action (MoA) is SDHI, distinguishing it from azoles.
-
Mitochondrial Isolation: Isolate mitochondria from fungal mycelia via homogenization and differential centrifugation (
to remove debris, to pellet mitochondria). -
Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (Substrate), DCPIP (2,6-dichlorophenolindophenol - electron acceptor).
-
Initiation: Add mitochondrial fraction.
-
Measurement: Monitor reduction of DCPIP (blue to colorless) spectrophotometrically at 600 nm.
-
Validation:
-
Add Test Compound (Fluorinated Pyrazole).[2]
-
Positive Control: Thenoyltrifluoroacetone (TTFA) - a known Complex II inhibitor.
-
Negative Control: Sodium Azide (Complex IV inhibitor) - should NOT affect this assay.
-
Result: A decrease in DCPIP reduction rate confirms blockage of electron flow at Complex II.
-
Validation Workflow Pipeline
The following workflow illustrates the logical progression from computational design to experimental validation.
Caption: Figure 2. Experimental Validation Workflow. A step-by-step pipeline ensuring that only high-potency, mechanically verified candidates proceed to toxicity screening.
References
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 2022. Link
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 2024. Link
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 2023.[3] Link
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports, 2025. Link
-
Succinate dehydrogenase inhibitors (SDHIs): A review of resistance aspects. Phytopathology, 2013. Link
Sources
A Comparative Guide to the Synthetic Routes of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
The heterocyclic compound 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine is a crucial building block in the synthesis of various pharmaceutically active molecules. Its structural motif, featuring a substituted pyrazole linked to a fluorinated pyridine, is prevalent in a range of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two alternative synthetic routes to this target molecule, offering experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling
This approach involves the synthesis of two key heterocyclic fragments, a boronic acid-substituted pyrazole and a halogenated pyridine, which are then coupled in the final step. This convergent strategy often allows for higher overall yields and greater flexibility in the synthesis of analogues.
Experimental Protocol
Step 1: Synthesis of (4-bromo-1H-pyrazol-3-yl)boronic acid
-
To a solution of 3,4-dibromo-1H-pyrazole (1.0 eq) in anhydrous THF at -78 °C is slowly added n-butyllithium (1.1 eq).
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with aqueous HCl (1 M) and the product is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (4-bromo-1H-pyrazol-3-yl)boronic acid.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed mixture of (4-bromo-1H-pyrazol-3-yl)boronic acid (1.0 eq), 2-chloro-5-fluoropyridine (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of dioxane and water is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq).
-
The reaction mixture is heated to 90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
Mechanistic Rationale
The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organoborane and an organohalide, catalyzed by a palladium complex. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the desired product and regenerate the catalyst. The use of a phosphine ligand like dppf stabilizes the palladium catalyst and facilitates the reaction.
Workflow Diagram
Caption: Convergent synthesis of the target molecule via a Suzuki-Miyaura coupling.
Route 2: Linear Synthesis via Condensation and Cyclization
This linear approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold. This method can be more step-economical if the starting materials are readily available.
Experimental Protocol
Step 1: Synthesis of 1-(5-fluoropyridin-2-yl)ethan-1-one
-
To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
N,N-dimethylacetamide (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Step 2: Claisen Condensation
-
To a solution of 1-(5-fluoropyridin-2-yl)ethan-1-one (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol is added sodium ethoxide (1.5 eq).
-
The mixture is refluxed for 6 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is acidified with dilute HCl.
-
The resulting precipitate is filtered, washed with water, and dried to give ethyl 2,4-dioxo-4-(5-fluoropyridin-2-yl)butanoate.
Step 3: Pyrazole Formation and Bromination
-
A mixture of ethyl 2,4-dioxo-4-(5-fluoropyridin-2-yl)butanoate (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol is refluxed for 8 hours.
-
The solvent is evaporated, and the residue is taken up in acetic acid.
-
To this solution, bromine (1.1 eq) in acetic acid is added dropwise at room temperature.
-
The mixture is stirred for 2 hours, then poured into ice water.
-
The precipitate is collected by filtration, washed with sodium thiosulfate solution and water, and then dried.
-
The crude product is recrystallized from ethanol to afford this compound.
Mechanistic Rationale
This route relies on the classic Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with hydrazine to form the pyrazole ring. The initial Claisen condensation creates the necessary 1,3-dicarbonyl precursor. The subsequent bromination occurs via electrophilic aromatic substitution on the electron-rich pyrazole ring, typically at the C4 position.
Workflow Diagram
Caption: Linear synthesis of the target molecule via condensation and cyclization.
Comparative Analysis
| Metric | Route 1: Suzuki-Miyaura Coupling | Route 2: Condensation and Cyclization |
| Overall Yield | Potentially higher due to convergent nature | Generally lower for linear sequences |
| Number of Steps | 2 main steps (plus synthesis of precursors) | 3 main steps |
| Scalability | Good, Suzuki couplings are often scalable | Moderate, multi-step one-pot sequences can be challenging to scale |
| Reagent Cost | Palladium catalyst and boronic acids can be expensive | Reagents are generally cheaper |
| Safety | n-Butyllithium is pyrophoric; palladium catalysts can be toxic | Use of bromine requires careful handling |
| Flexibility for Analogs | High, easy to vary both pyrazole and pyridine fragments | Lower, requires resynthesis from an early intermediate |
Both routes present viable pathways to the target molecule, each with its own set of advantages and challenges. The Suzuki-Miyaura coupling route offers a more convergent and flexible approach, which is often preferred in a research and development setting where the synthesis of multiple analogues is desired. While the starting materials, particularly the palladium catalyst and boronic acid, can be costly, the potentially higher overall yield and modularity can offset this expense.
The linear synthesis via condensation and cyclization is a more classical approach that utilizes less expensive reagents. This might be a more cost-effective option for large-scale production if the lower overall yield is acceptable. However, this route is less flexible for creating a library of related compounds, as any modification to the pyridine or pyrazole core would necessitate a new multi-step synthesis.
Conclusion
The choice between these two synthetic routes will ultimately depend on the specific needs of the researcher or organization. For rapid access to a variety of analogues and in situations where yield and flexibility are paramount, the convergent Suzuki-Miyaura coupling approach is likely the superior choice. For large-scale synthesis where cost is a primary driver and a single target molecule is desired, the linear condensation and cyclization route may be more economically viable, provided the process can be optimized for acceptable yield and throughput.
References
-
General Pyrazole Synthesis: A comprehensive overview of pyrazole synthesis methods can be found in various organic chemistry textbooks and review articles. For a recent review, see: "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review". Molecules, 2023 . Available at: [Link][1]
-
Suzuki-Miyaura Coupling: For detailed information on the Suzuki-Miyaura reaction, refer to foundational papers and reviews on the topic. A relevant example of its application in pyridine synthesis is described in: "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies". Molecules, 2024 . Available at: [Link][2]
-
Synthesis of Fluorinated Pyridines: The synthesis of functionalized fluoropyridines is discussed in various patents and publications. For an example, see: "Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine". Google Patents, CN111777549A . Available at: [3]
-
Functionalization of Pyrazoles and Pyridines: For insights into the functionalization of these heterocyclic systems, see: "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds". Chemistry – A European Journal, 2025 . Available at: [Link][4] and "Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction". Organic Letters, 2016 . Available at: [Link][5]
-
Patent Literature on Related Compounds: A relevant patent describing the synthesis of similar fluorophenyl pyrazole compounds is: "Fluorophenyl pyrazol compounds". Google Patents, WO2015094913A1 . Available at: [6]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
comparative analysis of pyrazole isomers in biological assays
Regiochemistry in Drug Discovery: A Comparative Guide to Pyrazole Isomers in Biological Assays
Introduction & Core Concept
The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from kinase inhibitors to anti-inflammatory agents[1]. However, the synthesis of substituted pyrazoles—particularly via the condensation of 1,3-dicarbonyl compounds with asymmetric hydrazines—often yields a mixture of regioisomers, most notably the 1,3-disubstituted and 1,5-disubstituted pyrazoles[2].
As an Application Scientist, I frequently observe that researchers underestimate the profound biological consequences of this regiochemical divergence. Isomerism does not merely alter physicochemical properties; it fundamentally shifts the 3D vector of the pharmacophores[3]. This guide objectively compares the biological performance of 1,3- vs. 1,5-pyrazole isomers, utilizing the classic Cyclooxygenase-2 (COX-2) inhibitor model (e.g., celecoxib and its analogs) to demonstrate how spatial orientation dictates target engagement and assay readouts[2].
Mechanistic Causality: The Spatial Imperative in Target Binding
To understand the divergent biological assay results between pyrazole isomers, we must examine the causality at the receptor level. The COX-2 active site features a primary hydrophobic channel and a secondary side pocket[2].
When evaluating the 1,5-diarylpyrazole scaffold, the adjacent positioning of the N1 and C5 substituents forces the molecule into a "V-shaped" conformation. This specific geometry allows the N1-sulfonamide-bearing aryl group to anchor deeply into the COX-2 secondary pocket while the C5-aryl group optimally occupies the main hydrophobic channel[2]. Conversely, the 1,3-diarylpyrazole isomer adopts a highly extended, linear conformation. When this isomer enters the biological assay, the linear geometry creates severe steric clashes with the enzyme's binding pocket residues, rendering the 1,3-isomer biologically inert against the target[2].
Structural logic dictating COX-2 binding affinity of 1,5-diaryl vs 1,3-diaryl pyrazoles.
Comparative Data Analysis: Enzymatic Selectivity
The structural divergence described above manifests as a binary activity profile in vitro. The following table summarizes the comparative enzymatic assay data for the regioisomers of a standard celecoxib analog.
| Compound | Regiochemistry | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Biological Status |
| Isomer A | 1,5-Diarylpyrazole | 0.04 | >15.0 | >375 | Highly Active / Selective |
| Isomer B | 1,3-Diarylpyrazole | >100.0 | >100.0 | N/A | Inactive |
Data synthesized from benchmark SAR studies on diarylpyrazole COX-2 inhibitors[2].
Self-Validating Experimental Protocols
A robust biological evaluation must be a self-validating system. If a compound shows inactivity in a cellular assay, we must prove it is due to a lack of target engagement (as seen with the 1,3-isomer) rather than poor solubility or chemical degradation. The following step-by-step cascade ensures absolute data integrity.
Self-validating experimental workflow for screening pyrazole isomers in biological assays.
Protocol 1: Regioselective Synthesis & Structural Validation
Causality: Biological assays cannot differentiate between isomers in a mixture. Absolute structural assignment is mandatory before any in vitro testing.
-
Synthesis: Condense the 1,3-dicarbonyl precursor with 4-sulfamoylphenylhydrazine hydrochloride in refluxing ethanol to bias the formation of the 1,5-diarylpyrazole[4].
-
Separation: Isolate the minor 1,3-isomer from the major 1,5-isomer using preparative High-Performance Liquid Chromatography (HPLC) to achieve >99% isomeric purity[4].
-
Validation (Critical Step): Perform 2D NOESY NMR. The 1,5-isomer will show a strong Nuclear Overhauser Effect (NOE) cross-peak between the pyrazole C4-proton and the ortho-protons of the N1-aryl ring. The 1,3-isomer lacks this spatial proximity.
Protocol 2: In Vitro Enzymatic Assay (EIA Quantification)
Causality: To prove that the 1,5-isomer is not just a promiscuous binder, we must run a counter-screen against the closely related COX-1 isoform to establish a Selectivity Index (SI).
-
Preparation: Pre-incubate human recombinant COX-2 (target) and ovine COX-1 (counter-target) with varying concentrations (0.001 to 100 µM) of the purified 1,3- and 1,5-isomers in a 100 mM Tris-HCl buffer (pH 8.0)[4].
-
Initiation: Add 50 µM of arachidonic acid substrate to initiate the enzymatic cascade[4].
-
Quantification: Terminate the reaction after 30 seconds and quantify Prostaglandin E2 (PGE2) production using a competitive Enzyme Immunoassay (EIA) kit.
-
Validation: Calculate IC50 values. A valid assay will show the 1,5-isomer selectively inhibiting COX-2, while the 1,3-isomer curve remains flat.
Protocol 3: Orthogonal Cellular Efficacy & Cytotoxicity Counter-Screen
Causality: Enzymatic potency does not guarantee cellular efficacy. Furthermore, a reduction in cellular PGE2 could be falsely attributed to COX-2 inhibition if the compound is simply killing the cells.
-
Cellular Assay: Stimulate RAW 264.7 macrophages with LPS to induce COX-2 expression. Treat with the pyrazole isomers and measure PGE2 release in the supernatant.
-
Cytotoxicity Counter-Screen (Self-Validation): In parallel, treat identical macrophage plates with the isomers and assess cell viability using an ATP-quantification assay (e.g., CellTiter-Glo).
-
Interpretation: The 1,5-isomer will show a dose-dependent decrease in PGE2 with no drop in ATP levels, proving true target engagement. The 1,3-isomer will show no effect on PGE2, confirming the steric clash hypothesis in a live biological system.
References
-
[1] Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: 1
-
[3] Title: A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery Source: Benchchem URL: 3
-
[2] Title: Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors Source: ACS Publications URL: 2
-
[4] Title: [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation Source: PMC - NIH URL: 4
Sources
A Comparative Guide to the In Vivo Pharmacokinetic Properties of Pyrazolo[3,4-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] For these promising therapeutic agents to translate from the laboratory to the clinic, a thorough understanding of their in vivo pharmacokinetic (PK) properties is paramount. This guide provides a comparative analysis of the in vivo pharmacokinetics of several pyrazolo[3,4-b]pyridine analogs, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. We will delve into the experimental data that underpins these findings and explore the structure-activity relationships that govern their behavior in preclinical models.
The Critical Role of Pharmacokinetics in Drug Discovery
The journey of a drug from administration to its target site and its eventual elimination from the body is a complex process governed by its pharmacokinetic profile. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are critical determinants of a drug's efficacy and safety. A favorable pharmacokinetic profile ensures that the drug reaches its target in sufficient concentrations to exert its therapeutic effect while minimizing potential off-target toxicities. For orally administered drugs, bioavailability (F), the fraction of the administered dose that reaches systemic circulation, is a crucial parameter.
Comparative Pharmacokinetic Profiles of Pyrazolo[3,4-b]pyridine Analogs
Recent studies have shed light on the in vivo pharmacokinetic properties of several pyrazolo[3,4-b]pyridine analogs, revealing how structural modifications can significantly impact their ADME profiles. Here, we compare the pharmacokinetic parameters of three notable examples: a promising anticancer agent designated as Compound 17 , the CDK8 inhibitor MSC2530818 , and the TRK inhibitor C03 .
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Compound 17 | Mice | 4 mg/kg (IP) | 372.2 ± 70.4 | 4.8 ± 1.1 | 8721.3 ± 1247.8 | 14.4 ± 1.0 | - | |
| Mice | 8 mg/kg (PO) | 199.0 ± 24.9 | 6.5 ± 1.9 | 5299.1 ± 966.9 | 16.3 ± 7.9 | 29.13% | ||
| MSC2530818 | Mice, Rats, Dogs | Oral | Data not available | Data not available | Data not available | Data not available | Orally bioavailable | [2] |
| C03 | Not specified | Not specified | Data not available | Data not available | Data not available | Data not available | Good plasma stability noted | [3] |
Compound 17 , a novel anticancer agent, has been the subject of a detailed pharmacokinetic study in mice. Following intraperitoneal (IP) administration, it exhibited robust systemic exposure. More importantly, when administered orally (PO), Compound 17 demonstrated an oral bioavailability of 29.13%, indicating good absorption from the gastrointestinal tract. The relatively long half-life of over 14 hours for both routes of administration suggests that the compound is cleared from the body at a moderate rate, which could allow for less frequent dosing regimens.
MSC2530818 , a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), has been described as an orally bioavailable compound that has undergone in vivo pharmacokinetic profiling in mice, rats, and dogs.[2] While specific numerical data from these preclinical studies are not publicly available, the progression of this compound into in vivo efficacy and safety studies underscores its favorable pharmacokinetic properties. Predictions for human pharmacokinetics suggest a low clearance, a short half-life of approximately 2.4 hours, and an oral bioavailability of over 75%.[4]
C03 , a pyrazolo[3,4-b]pyridine derivative developed as a Tropomyosin receptor kinase (TRK) inhibitor, has been noted for its good plasma stability.[3] Although detailed in vivo pharmacokinetic parameters have not been published, good plasma stability is a desirable characteristic for a drug candidate as it suggests resistance to degradation in the bloodstream, which can contribute to a longer duration of action.
Structure-Pharmacokinetic Relationships: The Influence of Chemical Modifications
The diverse pharmacokinetic profiles of these analogs can be attributed to the different substituents on the pyrazolo[3,4-b]pyridine core. The specific chemical groups at various positions of the scaffold influence key properties such as solubility, lipophilicity, and metabolic stability, which in turn dictate the compound's ADME characteristics.
For instance, the urea moiety at position 6 of the pyrazolo[3,4-b]pyridine core in Compound 17 is a key structural feature that likely contributes to its observed pharmacokinetic profile. The overall substitution pattern of Compound 17 was optimized from a lead compound to enhance its anticancer efficacy, and this optimization also resulted in favorable in vivo pharmacokinetics.
In the case of MSC2530818 , the structure was optimized to achieve high potency and selectivity for CDK8, along with good microsomal stability, which is a predictor of in vivo metabolic clearance. The oral bioavailability of this compound suggests that its chemical structure allows for efficient absorption and is not overly susceptible to first-pass metabolism.
The development of C03 as a TRK inhibitor involved scaffold hopping and computer-aided drug design to identify a compound with desirable properties, including plasma stability.[3]
Experimental Methodologies for In Vivo Pharmacokinetic Studies
The reliability of pharmacokinetic data is intrinsically linked to the rigor of the experimental methods employed. Below is a detailed, step-by-step methodology representative of the protocols used to characterize the in vivo pharmacokinetic properties of pyrazolo[3,4-b]pyridine analogs in mice.
Experimental Workflow for a Murine Pharmacokinetic Study
Sources
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medkoo.com [medkoo.com]
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Pyrazole Inhibitors
Introduction: The Pyrazole Scaffold and the Strategic Role of Fluorine
The pyrazole ring system is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[1][2] This five-membered heterocycle is prized for its unique chemical properties; it can act as a bioisostere for an aryl ring, improving solubility and lipophilicity, and its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with target proteins.[1]
The quest to optimize drug candidates has led to the widespread adoption of fluorination as a key strategy in drug design. The introduction of fluorine, the most electronegative element, into a molecule like a pyrazole inhibitor can profoundly alter its physicochemical and pharmacological properties.[3] Strategic fluorination can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability, ultimately boosting the therapeutic efficacy of the compound.[4][5] This guide provides an in-depth comparison of the efficacy of fluorinated and non-fluorinated pyrazole inhibitors, supported by experimental data, to elucidate the functional consequences of this powerful chemical modification.
The Impact of Fluorination on Inhibitor Performance
The substitution of a hydrogen atom with fluorine imparts unique characteristics due to the C-F bond's strength and polarity. These changes manifest in several critical parameters for a drug candidate:
-
Metabolic Stability: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can prevent the deactivation of the drug, prolonging its half-life and therapeutic effect.[4]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the pyrazole ring, leading to more favorable interactions with the target protein's active site. It can engage in hydrogen bonds, dipole-dipole, and even non-classical π-sulfur interactions, thereby increasing the inhibitor's potency.[6][7]
-
Lipophilicity and Permeability: Incorporating fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its intracellular target. However, this effect must be carefully balanced to maintain adequate aqueous solubility.[5][8]
Comparative Efficacy: A Data-Driven Analysis
The most direct way to assess the impact of fluorination is to compare the inhibitory activity of a fluorinated pyrazole against its non-fluorinated parent compound. The following table summarizes experimental data from various studies, quantifying this effect using the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
| Compound Pair | Target Enzyme | Non-Fluorinated IC50 | Fluorinated IC50 | Fold Improvement | Reference |
| Pyrazole-based NNRT Inhibitor | HIV-1 Reverse Transcriptase | 332 nM | 25 nM | ~13x | [4] |
| Pyrazoline Derivative (AChE) | Acetylcholinesterase (AChE) | - | 6.36 nM (di-fluoro) | - | [9] |
| Pyrazole-5-fluorosulfate (K3) | Butyrylcholinesterase (BuChE) | - | 0.79 µM | - | [6] |
| Pyrazol-4-ylpyrimidine (7c) | ROS1 Kinase | >4,000 nM (Lead Cpd.) | 24 nM | >166x | [10] |
| Pyrazole-chalcone (5o) | MCF-7 Cancer Cell Line | - | 2.13 µM | - | [11] |
Note: Some studies report the potent fluorinated compound without a direct non-fluorinated analogue, highlighting the integral role of fluorine in the initial design.
As the data illustrates, fluorination frequently results in a significant enhancement of inhibitory potency. In the case of the HIV-1 Reverse Transcriptase inhibitor, adding fluorine atoms improved efficacy by over 13-fold.[4] Similarly, the development of pyrazol-4-ylpyrimidine inhibitors for ROS1 kinase saw a dramatic increase in potency, with the fluorinated compound 7c being over 166 times more effective than the initial lead compound.[10] Structure-activity relationship (SAR) studies often reveal that not only the presence but also the position of the fluorine atom is critical for maximizing activity.[9][12]
Signaling Pathway: Prostaglandin Synthesis via COX-2
Many pyrazole inhibitors, including the well-known drug Celecoxib, function by inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandin H2, a precursor for other pro-inflammatory prostaglandins. Inhibiting this step is a primary mechanism for reducing inflammation and pain.[13][14]
Caption: Standard experimental workflow for determining the IC50 of an inhibitor.
Protocol: IC50 Determination using MTT Assay
This protocol describes a common colorimetric assay to assess cell viability, which is used to calculate the IC50 of a test compound. [15]
-
Cell Plating:
-
Culture an appropriate cancer cell line (e.g., A549, MCF-7) to logarithmic growth phase.
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the pyrazole inhibitor (fluorinated or non-fluorinated) in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solution in culture medium to achieve a range of desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various inhibitor concentrations to the respective wells. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a predetermined period, typically 48 to 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (optical density) of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. [16]
-
Conclusion and Future Outlook
The experimental evidence strongly supports the strategic fluorination of pyrazole inhibitors as a powerful method for enhancing therapeutic efficacy. By improving metabolic stability, increasing binding affinity, and modulating physicochemical properties, fluorine substitution can transform a moderately active compound into a highly potent drug candidate. [3][4]The significant improvements in IC50 values seen across diverse targets—from viral enzymes and kinases to cholinesterases—underscore the broad applicability of this approach.
While the benefits are clear, the design of fluorinated inhibitors requires careful consideration of structure-activity relationships, as the position and number of fluorine atoms can have nuanced effects. [9]Future research will continue to leverage these insights, combining computational modeling with synthetic chemistry to design next-generation pyrazole inhibitors with even greater potency and selectivity for a wide range of therapeutic targets.
References
-
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC. (2022, December 2). National Center for Biotechnology Information. [Link]
-
Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026, February 18). Oreate AI. [Link]
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Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC. National Center for Biotechnology Information. [Link]
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(PDF) Carborane‐Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index - ResearchGate. (2025, May 4). ResearchGate. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. National Center for Biotechnology Information. [Link]
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Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026, February 18). Oreate AI. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances. (2024, October 25). Royal Society of Chemistry. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. National Center for Biotechnology Information. [Link]
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Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... - ResearchGate. ResearchGate. [Link]
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Full article: Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (2022, July 28). Taylor & Francis Online. [Link]
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Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update - MDPI. (2013, May 29). MDPI. [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. National Center for Biotechnology Information. [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC. National Center for Biotechnology Information. [Link]
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HowTo layout a pathway. (2025, October 31). Bioconductor. [Link]
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IJMS | Special Issue : Synthesis and Biological Evaluation of Pyrazole Derivatives. MDPI. [Link]
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Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021, January 26). SpringerLink. [Link]
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Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed. (2023, January 15). National Center for Biotechnology Information. [Link]
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Prospective Randomized Evaluation of Celeboxib Integrated Safety Versus Ibuprofen or Naproxen. (2017, September 5). American College of Cardiology. [Link]
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Structure Activity Relationships. (2005, May 15). Drug-Design.org. [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry. [Link]
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Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex - MDPI. (2025, October 11). MDPI. [Link]
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Preclinical Studies: IC-50 Testing. Altogen Labs. [Link]
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Graphviz tutorial - YouTube. (2021, January 14). YouTube. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022, January 5). MDPI. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23). MDPI. [Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Wiley Online Library. [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. [Link]
-
Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors - PubMed. (2015, January 27). National Center for Biotechnology Information. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - MDPI. (2022, February 24). MDPI. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (2010, July 1). National Center for Biotechnology Information. [Link]
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Time Dependent CYP Inhibition (IC50 Shift). Cyprotex - Evotec. [Link]
-
User Guide — graphviz 0.21 documentation. Graphviz. [Link]
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assessing the cardiotoxicity of pyrazole-based COX-2 inhibitors
Comparative Guide: Assessing the Cardiotoxicity of Pyrazole-Based COX-2 Inhibitors
Strategic Overview: The Pyrazole Paradox
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, pyrazole-based COX-2 inhibitors (e.g., Celecoxib, Deracoxib) occupy a critical therapeutic niche. Unlike their furanone counterparts (e.g., Rofecoxib), which were largely withdrawn due to severe thrombotic risks, pyrazoles have demonstrated a more nuanced safety profile. However, "nuanced" does not mean "safe."
For drug developers, the challenge lies in distinguishing mechanism-based toxicity (class effect: PGI2 suppression) from scaffold-based toxicity (off-target ion channel blockade or mitochondrial dysfunction). This guide provides a rigorous, multi-tiered framework for assessing these risks, moving beyond simple IC50 values to functional physiological impacts.
Mechanistic Divergence: Pyrazoles vs. Furanones
To assess toxicity effectively, one must understand the molecular drivers. The cardiotoxicity of COX-2 inhibitors is not a monolith; it stems from two distinct pathways.
A. The Class Effect: Prostanoid Imbalance
All selective COX-2 inhibitors disrupt the arachidonic acid cascade.
-
Inhibition: Blocks endothelial Prostacyclin (PGI2), a vasodilator and platelet inhibitor.[1]
-
Sparing: Leaves platelet COX-1 uninhibited, allowing continued production of Thromboxane A2 (TXA2), a vasoconstrictor and platelet aggregator.
-
Result: A pro-thrombotic state.[1]
B. The Scaffold Effect: Off-Target Liabilities
This is where pyrazoles differ from furanones.
-
Furanones (Rofecoxib): Extremely high COX-2 selectivity (>800-fold) leads to near-total PGI2 suppression. Additionally, metabolites can undergo reactive bioactivation.
-
Pyrazoles (Celecoxib): Moderate selectivity (~30-fold) allows for some residual PGI2 synthesis. However, the pyrazole scaffold can interact with carbonic anhydrases (due to the sulfonamide moiety) and ion channels (hERG, Kv1.5), introducing arrhythmia risks distinct from thrombosis.
Visualization: The Prostanoid Imbalance Pathway
Figure 1: The mechanistic basis of COX-2 inhibitor cardiotoxicity.[1] The inhibition of endothelial COX-2 without balancing COX-1 inhibition creates a pro-thrombotic environment.
Comparative Performance Analysis
The following table synthesizes experimental data comparing a prototype pyrazole (Celecoxib) against a withdrawn furanone (Rofecoxib) and a traditional NSAID (Diclofenac).
Table 1: Comparative Cardiotoxicity Profiles
| Feature | Celecoxib (Pyrazole) | Rofecoxib (Furanone) | Diclofenac (Phenylacetic acid) |
| COX-2 Selectivity (IC50 ratio) | ~30 (Moderate) | >800 (High) | ~29 (Moderate) |
| Cardiovascular Risk (RR) | 1.1 – 1.5x (Dose dependent) | >2.0x (High) | ~1.4 – 1.6x |
| Primary Mechanism | Thrombosis + Arrhythmia (hERG) | Severe Thrombosis | Thrombosis + Oxidative Stress |
| Mitochondrial Effect | Uncouples oxidative phosphorylation (at high doses) | Moderate ROS generation | Induces Mitochondrial Permeability Transition (MPT) |
| Half-Life | ~11 hours | ~17 hours | ~2 hours |
| Key Advantage | Lower GI toxicity; Chemopreventive potential | (Withdrawn) | Potent analgesia |
Analyst Note: While Celecoxib shows a safer profile than Rofecoxib, recent studies on novel pyrazole derivatives (e.g., compound 7a) focus on dual inhibition (COX-2 + Soluble Epoxide Hydrolase) to mitigate these risks by enhancing cardioprotective EETs (epoxyeicosatrienoic acids).
Experimental Protocol: The "Self-Validating" Assessment
To evaluate a new pyrazole-based candidate, you cannot rely solely on enzyme inhibition assays. You must employ a hierarchical screening cascade .
Phase 1: In Silico & Enzyme Kinetics
-
Objective: Establish selectivity and binding mode.
-
Method: Molecular docking (PDB: 3LN1) to ensure the sulfonamide side chain binds the COX-2 secondary pocket without steric clash.
-
Acceptance Criteria: Selectivity Index (COX-1 IC50 / COX-2 IC50) between 50–100. Too high (>200) increases thrombotic risk; too low (<10) loses GI safety.
Phase 2: In Vitro Functional Toxicity (The Core Protocol)
This protocol assesses cardiomyocyte health beyond simple cell death, looking at mitochondrial function and electrophysiology.
Protocol: High-Content Mitochondrial Stress Assay in hiPSC-CMs
-
Reagents:
-
TMRE (Tetramethylrhodamine, ethyl ester) – Mitochondrial Membrane Potential.
-
MitoSOX™ Red – Mitochondrial Superoxide.
-
Hoechst 33342 – Nuclear Stain.
-
Workflow:
-
Seeding: Plate hiPSC-CMs in 96-well black-walled plates coated with Matrigel. Culture for 5-7 days to establish synchronous beating.
-
Dosing: Treat cells with the pyrazole candidate at 0.1x, 1x, 10x, and 50x of the therapeutic Cmax. Include Doxorubicin (positive control for tox) and Vehicle (DMSO <0.1%).
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Staining:
-
Wash cells 2x with warm PBS.
-
Add staining solution: TMRE (50 nM) + MitoSOX (5 µM) + Hoechst (1 µg/mL).
-
Incubate 30 mins protected from light.
-
-
Imaging: Use a High-Content Analysis System (e.g., ImageXpress).
-
Analysis:
-
Cytotoxicity: Loss of nuclei count.
-
Mitochondrial Health: Ratio of TMRE intensity (Health) to MitoSOX intensity (Stress).
-
-
-
Validation Check: If the Doxorubicin control does not show >50% reduction in TMRE intensity, the assay is invalid.
Phase 3: In Vivo Confirmation
-
Model: Rat Ischemia/Reperfusion (I/R) Model.
-
Method: Administer drug for 7 days. Subject rats to 30 min coronary occlusion followed by 24h reperfusion.[4]
-
Readout: Infarct size (TTC staining) and Serum Tn-I levels. Rofecoxib notably exacerbates I/R injury, while safe pyrazoles should remain neutral.
Visualization: The Assessment Workflow
Figure 2: Hierarchical screening cascade for pyrazole-based COX-2 inhibitors. Progression requires passing self-validating checkpoints at each stage.
References
-
Cardiovascular Safety of COX-2 Inhibitors Source: Journal of the American College of Cardiology URL:[5][Link] (Provides comparative hazard ratios for Celecoxib vs. traditional NSAIDs)
-
Structural Investigation on Selective COX-2 Inhibitors Mediated Cardiotoxicity Source: Life Sciences (Elsevier) URL:[Link] (Detailed review of scaffold-specific toxicity mechanisms)
-
Hidden Cardiotoxicity of Rofecoxib in Experimental Models Source: Cells (MDPI) URL:[Link] (Key paper describing the "hidden" toxicity revealed only under ischemic stress)
-
Optimization of Pyrazole-Based Compounds as Selective COX-2 Inhibitors Source: Bioorganic Chemistry URL:[Link] (Experimental data on new generation pyrazole-triazole hybrids with improved safety profiles)
-
Comprehensive in vitro Proarrhythmia Assay (CiPA) Initiative Source: FDA.gov URL:[Link] (Standardized protocols for assessing electrophysiological toxicity)
Sources
- 1. COX-2 Inhibitors & Cardiovascular Toxicity | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2016 [dalvoy.com]
- 2. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 3. Cardiotoxicity Risk Assessment using AI/ML and In Vitro Assays - Evotec [evotec.com]
- 4. Hidden Cardiotoxicity of Rofecoxib Can be Revealed in Experimental Models of Ischemia/Reperfusion - Repository of the Academy's Library [real.mtak.hu]
- 5. droracle.ai [droracle.ai]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
